Benzyl decanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O2/c1-2-3-4-5-6-7-11-14-17(18)19-15-16-12-9-8-10-13-16/h8-10,12-13H,2-7,11,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAYVPCIKVBDRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20194995 | |
| Record name | Benzyl decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20194995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42175-41-7 | |
| Record name | Phenylmethyl decanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42175-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl caprate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042175417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20194995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl decanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.615 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BENZYL CAPRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN1422OA5J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Benzyl Decanoate (CAS: 42175-41-7)
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Benzyl decanoate (CAS Number: 42175-41-7), a phenylmethyl ester of decanoic acid. It is intended to serve as a core reference for professionals in research and development, offering detailed information on its chemical properties, synthesis, analytical methods, and potential applications.
Core Chemical and Physical Properties
This compound, also known as Benzyl caprate or Phenylmethyl decanoate, is a colorless, oily liquid.[1][2] It is characterized by a very faint, fatty-waxy, and remotely floral odor.[1] Its key physicochemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 42175-41-7 | [1][2][3][4] |
| Molecular Formula | C₁₇H₂₆O₂ | [1][4] |
| Molecular Weight | 262.387 g/mol | [1][4] |
| Boiling Point | 345 °C | [1] |
| Density | 0.956 g/cm³ | [1] |
| Flash Point | 109.44 °C (229.00 °F) (Closed Cup) | [3] |
| Appearance | Colorless oily liquid | [1] |
| Synonyms | Benzyl caprate, Decanoic acid benzyl ester, Phenylmethyl decanoate | [1][2][4] |
Synthesis and Analysis Workflows
The production and quality control of this compound involve standard organic chemistry and analytical procedures. The following diagrams illustrate the typical workflows for its synthesis and subsequent analysis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific results. The following sections provide established protocols for the synthesis and analysis of this compound.
This compound is efficiently produced via the direct acid-catalyzed esterification of benzyl alcohol with decanoic acid.[1]
Objective: To synthesize this compound from stoichiometric equivalents of benzyl alcohol and decanoic acid.
Materials:
-
Decanoic acid (1.0 eq)
-
Benzyl alcohol (1.1 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~0.02 eq)
-
Toluene (as solvent for azeotropic removal of water)
-
5% Sodium bicarbonate (NaHCO₃) aqueous solution
-
Saturated Sodium chloride (NaCl) aqueous solution (Brine)
-
Anhydrous Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel, rotary evaporator.
Methodology:
-
Reaction Setup: To a round-bottom flask, add decanoic acid, benzyl alcohol, and toluene.
-
Catalysis: While stirring, carefully add the catalytic amount of concentrated sulfuric acid.
-
Reflux: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux using a heating mantle. Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitoring: Continue the reflux until no more water is collected in the trap, indicating the reaction is complete (typically 3-5 hours).
-
Work-up & Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with:
-
Water (to remove the bulk of the acid).
-
5% sodium bicarbonate solution (to neutralize any remaining acid; caution, CO₂ evolution).
-
Brine (to break emulsions and begin drying the organic layer).
-
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the toluene solvent using a rotary evaporator.
-
Purification: The resulting crude product can be further purified by vacuum distillation to yield pure this compound.
GC-MS is a primary analytical technique for confirming the identity and assessing the purity of volatile compounds like this compound.[4]
Objective: To identify this compound and determine its purity in a given sample.
Instrumentation & Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary Column suitable for esters (e.g., DB-5ms, HP-5ms, or similar).
-
Helium (Carrier Gas).
-
Sample of this compound.
-
Volatile solvent (e.g., Dichloromethane, Ethyl Acetate).
-
NIST Mass Spectral Library for compound identification.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (~1 mg/mL) in a suitable volatile solvent.
-
GC-MS Method Setup:
-
Injector: Set to 250°C, split mode (e.g., 50:1 split ratio).
-
Oven Program: Start at 100°C, hold for 2 minutes. Ramp up to 280°C at a rate of 15°C/minute. Hold at 280°C for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
MS Parameters: Electron Ionization (EI) at 70 eV. Scan range of 40-400 m/z. Set ion source and transfer line temperatures (e.g., 230°C and 280°C, respectively).
-
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Acquisition: Start the data acquisition run. The GC will separate the components of the sample, and the MS will generate mass spectra for the eluting compounds.
-
Data Analysis:
-
Identification: Compare the obtained mass spectrum of the major peak with the NIST library. A high match index confirms the identity as this compound.
-
Purity Assessment: Integrate the peak areas in the resulting total ion chromatogram (TIC). The purity is calculated as the percentage of the area of the this compound peak relative to the total area of all peaks.
-
Applications and Safety
-
Fragrance Industry: this compound has been suggested for use as a fixative in floral fragrance compositions.[1]
-
Research & Development: It is supplied by chemical companies that support the pharmaceutical industry through various stages of drug discovery.[3] In this context, it may serve as a building block for more complex molecules, a non-active ingredient (excipient) in formulations, or as a reference standard.
A specific Safety Data Sheet (SDS) for this compound was not available in the consulted search results. Therefore, handling precautions should be based on structurally similar compounds, such as other benzyl esters (e.g., Benzyl acetate, Benzyl benzoate).[5][6]
-
Handling: Use in a well-ventilated area, preferably under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Keep away from strong oxidizing agents, acids, and bases.[5]
-
Toxicity: The toxicological properties have not been fully investigated.[5] Similar compounds can be harmful if swallowed.[6]
-
Environmental: Many esters are classified as toxic to aquatic life with long-lasting effects.[6] Avoid release into the environment.[6]
Disclaimer: The safety information provided is based on related compounds and should be used as a guideline. Always consult a specific and current Safety Data Sheet (SDS) for this compound (CAS 42175-41-7) from the supplier before handling.
References
Solubility of Benzyl Decanoate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Benzyl Decanoate
This compound (C₁₇H₂₆O₂) is an ester formed from the condensation of benzyl alcohol and decanoic acid. It is a colorless to pale yellow liquid with a faint, waxy, and floral odor. Due to its properties, it finds applications in the fragrance, cosmetic, and pharmaceutical industries, often as a flavoring agent, fragrance component, or a plasticizer. In pharmaceutical formulations, understanding the solubility of an active pharmaceutical ingredient (API) or an excipient like this compound is critical for formulation development, ensuring bioavailability and stability of the final product.
Solubility Profile of this compound
Based on its chemical structure, with a large nonpolar alkyl chain and a benzyl group, this compound is expected to be poorly soluble in polar solvents like water and more soluble in organic solvents.
Qualitative Solubility
Literature suggests that this compound is soluble in alcohol.[1] However, specific quantitative data in a range of common organic solvents is not extensively documented. General solubility principles suggest that it would be soluble in nonpolar and moderately polar organic solvents due to its ester functionality and significant hydrocarbon content.
Quantitative Solubility Data
A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a variety of organic solvents. To facilitate future research and data compilation, the following table is provided as a template for recording experimentally determined solubility values.
| Organic Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Reference |
| Ethanol | C₂H₅OH | 5.2 | 25 | Data not available | |
| Methanol | CH₃OH | 5.1 | 25 | Data not available | |
| Acetone | C₃H₆O | 5.1 | 25 | Data not available | |
| Diethyl Ether | (C₂H₅)₂O | 2.8 | 25 | Data not available | |
| Chloroform | CHCl₃ | 4.1 | 25 | Data not available | |
| Toluene | C₇H₈ | 2.4 | 25 | Data not available | |
| Hexane | C₆H₁₄ | 0.1 | 25 | Data not available |
Experimental Protocols for Solubility Determination
To determine the quantitative solubility of this compound in various organic solvents, several established experimental methods can be employed. The choice of method depends on factors such as the required accuracy, the amount of substance available, and the properties of the solute and solvent. Two common and reliable methods are the Equilibrium Solubility Method and the Solvent Addition (Titration) Method.
Equilibrium Solubility Method
This is a widely used method for determining the thermodynamic solubility of a compound.
Principle: An excess amount of the solute (this compound) is mixed with the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the solution to reach equilibrium with the undissolved solid. The concentration of the dissolved solute in the supernatant is then determined analytically.
Detailed Methodology:
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. Alternatively, the supernatant can be separated from the solid phase by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step that could alter the solubility.
-
Analysis: Carefully withdraw an aliquot of the clear supernatant. The concentration of this compound in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy after appropriate dilution.
-
Calculation: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in g/100 mL or mol/L).
Solvent Addition (Titration) Method
This method is a faster alternative to the equilibrium solubility method and is particularly useful for screening multiple solvents.
Principle: A known amount of the solute is placed in a vial, and the solvent is added incrementally at a constant temperature until the solute is completely dissolved. The point of complete dissolution is typically determined visually or by instrumental methods.
Detailed Methodology:
-
Sample Preparation: Accurately weigh a small amount of this compound into a clear vial.
-
Solvent Addition: Place the vial on a magnetic stirrer and maintain a constant temperature. Add the solvent of interest in small, precise increments using a burette or a calibrated pipette.
-
Observation: After each addition, stir the mixture until the solution is clear or until no further dissolution is observed. The endpoint is the point at which the last solid particle of this compound dissolves, resulting in a completely clear solution. This can be observed visually or detected by a change in turbidity using a nephelometer.
-
Calculation: The solubility is calculated based on the total volume of solvent added to completely dissolve the known mass of the solute. The result is expressed as mass of solute per volume of solvent (e.g., g/100 mL).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound using the Equilibrium Solubility Method.
Caption: Workflow for Equilibrium Solubility Determination.
Conclusion
This technical guide has summarized the current understanding of this compound's solubility in organic solvents and provided detailed experimental protocols for its quantitative determination. While specific solubility data remains to be extensively published, the methodologies outlined herein provide a robust framework for researchers and drug development professionals to ascertain this critical parameter. The establishment of a comprehensive solubility profile for this compound will be invaluable for its effective utilization in pharmaceutical and other industrial applications.
References
The Enigmatic Presence of Benzyl Decanoate in the Plant Kingdom: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Abstract
Benzyl decanoate, a benzyl ester recognized for its faint, waxy, and subtly floral aroma, is a naturally occurring volatile organic compound found in the intricate tapestry of plant secondary metabolites. While its presence is not as widespread as other well-documented floral esters, its identification in certain plant species opens avenues for research into novel chemo-ecological interactions, biosynthetic pathways, and potential applications in the pharmaceutical and fragrance industries. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in plants, detailed experimental protocols for its analysis, and a putative biosynthetic pathway, offering a foundational resource for researchers in the field.
Natural Occurrence of this compound
The identification of this compound in the plant kingdom has been limited to a few species, with the most definitive report being its presence in the flower concrete of Rosa davurica .[1] This species of rose, native to Northeast Asia, is known for its aromatic properties, which are attributable to a complex blend of volatile compounds. While the presence of this compound has been confirmed, quantitative data on its concentration in the essential oil or floral headspace of Rosa davurica remains to be elucidated in the available scientific literature. Further research is required to screen a wider range of plant species, particularly within the Rosaceae family and other fragrant plant groups, to determine the broader distribution of this compound.
Quantitative Data
| Plant Species | Plant Part | Compound | Concentration (e.g., ng/g FW, % of total volatiles) | Analytical Method | Reference |
| Rosa davurica | Flower (Concrete) | This compound | Data Not Available | Not Specified | [1] |
Experimental Protocols for Analysis
The analysis of this compound and other floral volatiles is predominantly carried out using gas chromatography-mass spectrometry (GC-MS) coupled with a suitable headspace collection technique. The following provides a detailed, generalized methodology for the extraction, identification, and quantification of this compound from plant material.
Sample Collection and Preparation
-
Plant Material: Fresh, undamaged flowers should be collected, ideally at the time of peak fragrance emission (often during the day for insect-pollinated species).
-
Headspace Volatile Collection (Dynamic):
-
Enclose the intact flower(s) in a clean, inert glass chamber or a polyacetate bag.
-
Purified air is passed through the chamber at a controlled flow rate (e.g., 100-400 mL/min).
-
The air, now containing the floral volatiles, is drawn through an adsorbent trap (e.g., Porapak Q, Tenax TA).
-
Volatiles are collected for a defined period (e.g., 1-24 hours).
-
-
Headspace Solid-Phase Microextraction (HS-SPME) (Static):
-
Place a single flower or a known weight of floral tissue into a sealed glass vial.
-
Expose a SPME fiber with a suitable coating (e.g., polydimethylsiloxane/divinylbenzene - PDMS/DVB) to the headspace above the sample for a defined period (e.g., 30-60 minutes) at a controlled temperature.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Thermal Desorption (for Dynamic Headspace): The adsorbent trap is placed in a thermal desorption unit, where it is rapidly heated to release the trapped volatiles into the GC injection port.
-
SPME Desorption: The SPME fiber is inserted into the heated GC inlet to desorb the collected analytes.
-
GC Separation:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Oven Temperature Program: A programmed temperature gradient is employed to separate the compounds based on their boiling points and affinities for the stationary phase. A typical program might start at 40-60°C and ramp up to 250-280°C.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometry Detection:
-
Ionization: Electron ionization (EI) at 70 eV is standard.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Identification: Compounds are identified by comparing their mass spectra to spectral libraries (e.g., NIST, Wiley) and by comparing their retention indices to known standards.
-
-
Quantification:
-
An internal standard (e.g., a known amount of a non-native, stable isotope-labeled compound or a compound with similar chemical properties not present in the sample) is added before extraction.
-
The peak area of this compound is compared to the peak area of the internal standard to calculate its concentration.
-
Biosynthesis of this compound
A specific biosynthetic pathway for this compound has not been experimentally elucidated. However, based on the well-characterized biosynthesis of other benzyl esters, such as benzyl benzoate in Clarkia breweri, a plausible pathway can be proposed. This pathway involves the activity of an enzyme from the BAHD (BEAT, AHCT, HCBT, and DAT) family of acyl-CoA-dependent acyltransferases.
The proposed biosynthetic pathway is as follows:
-
Shikimate Pathway: The aromatic amino acid L-phenylalanine is synthesized via the shikimate pathway.
-
Formation of Benzoic Acid: L-phenylalanine is converted to benzoic acid through a series of enzymatic steps.
-
Activation to Benzoyl-CoA: Benzoic acid is activated to its coenzyme A thioester, benzoyl-CoA, by a CoA ligase.
-
Formation of Benzyl Alcohol: Benzaldehyde, a precursor to benzoic acid, can be reduced to benzyl alcohol by an alcohol dehydrogenase.
-
Formation of Decanoyl-CoA: Decanoic acid, a medium-chain fatty acid, is synthesized in the plastids and activated to decanoyl-CoA.
-
Esterification: A BAHD acyltransferase catalyzes the transfer of the decanoyl group from decanoyl-CoA to benzyl alcohol, forming this compound. Given the known substrate promiscuity of many BAHD acyltransferases, it is conceivable that an enzyme primarily involved in the synthesis of other esters could also catalyze this reaction.
Visualizations
Caption: Generalized experimental workflow for the analysis of this compound.
References
Potential Research Applications of Benzyl Decanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzyl decanoate (C₁₇H₂₆O₂) is an ester formed from the condensation of benzyl alcohol and decanoic acid. While traditionally utilized in the fragrance and flavor industries, its chemical structure presents significant, yet largely unexplored, potential for a range of research applications. This technical guide provides a comprehensive overview of this compound's physicochemical properties, detailed synthesis protocols, and a scientific rationale for its investigation in several key research areas. The potential applications are primarily derived from the known biological activities of its constituent moieties—decanoic acid and benzyl alcohol—and the established use of similar ester structures in drug delivery and prodrug design. This document aims to serve as a foundational resource for researchers interested in exploring the untapped therapeutic and biotechnological potential of this compound.
Physicochemical Properties of this compound
A thorough understanding of this compound's physical and chemical characteristics is fundamental to designing and interpreting research studies. The following table summarizes its key properties.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₆O₂ | [1] |
| Molecular Weight | 262.39 g/mol | [1] |
| CAS Number | 42175-41-7 | [1][2] |
| Appearance | Colorless oily liquid or white solid | [3] |
| Odor | Faint, waxy, slightly floral | [2] |
| Density | 0.956 g/cm³ | |
| Boiling Point | ~345 °C at 760 mmHg | [3] |
| Flash Point | 110 °C (230 °F) | [3] |
| logP (o/w) | ~5.7 - 6.18 (estimated) | [1][3] |
| Solubility | Insoluble in water; Soluble in alcohol and organic solvents | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, primarily involving the esterification of decanoic acid with benzyl alcohol. Both chemical and enzymatic methods have been described, each with distinct advantages.
Chemical Synthesis: Fischer Esterification
Fischer esterification is a classic method involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine decanoic acid (1 molar equivalent) and benzyl alcohol (1.5-2 molar equivalents). Toluene can be used as the solvent to facilitate the azeotropic removal of water.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.01-0.05 molar equivalents).
-
Reaction: Heat the mixture to reflux. The water produced during the reaction is removed azeotropically and collected in the Dean-Stark trap, driving the equilibrium towards the ester product. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to remove the solvent and excess benzyl alcohol. The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.
Enzymatic Synthesis: Lipase-Catalyzed Esterification
Enzymatic synthesis offers a green and highly specific alternative to chemical methods, often proceeding under milder conditions with fewer byproducts. Lipases are commonly employed for this purpose.
Experimental Protocol:
-
Reaction Setup: In a temperature-controlled shaker flask, combine decanoic acid (1 molar equivalent) and benzyl alcohol (1-2 molar equivalents). The reaction can be run in a solvent-free system or in a non-polar organic solvent like hexane or isooctane.
-
Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (lipase B from Candida antarctica), to the mixture. The enzyme loading is typically 1-10% of the total substrate weight.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30-60 °C) with constant agitation (e.g., 200 rpm).
-
Monitoring: Monitor the conversion to this compound over time using GC or HPLC.
-
Enzyme Recovery and Product Purification: After the desired conversion is achieved, the immobilized enzyme can be recovered by simple filtration for reuse. The product mixture is then purified, typically by vacuum distillation, to remove unreacted starting materials.
Logical Workflow for this compound Synthesis
Caption: Comparative workflow of chemical vs. enzymatic synthesis of this compound.
Potential Research Applications
While direct biological studies on this compound are scarce, its structure as an ester of decanoic acid and benzyl alcohol provides a strong rationale for investigating its potential in several research domains.
Prodrug Development for Anti-Inflammatory Agents
Rationale: Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used but are associated with gastrointestinal side effects, largely due to the presence of a free carboxylic acid group. The prodrug approach, which masks this functional group with an ester linkage, is a well-established strategy to mitigate this toxicity[4]. The benzyl ester of ibuprofen, for instance, has demonstrated reduced gastrotoxicity while maintaining pharmacological activity[4]. This compound can be investigated as a novel anti-inflammatory agent itself, or the benzyl ester strategy can be applied to other NSAIDs. Upon oral administration, the ester is expected to be hydrolyzed by esterases in the plasma and tissues, releasing the active drug and the generally regarded as safe (GRAS) compounds, benzyl alcohol and decanoic acid.
Proposed Research Workflow:
-
Synthesis: Synthesize benzyl ester prodrugs of various NSAIDs.
-
In Vitro Hydrolysis: Evaluate the stability of the ester in simulated gastric and intestinal fluids and its hydrolysis rate in human plasma to ensure it remains intact until absorption and is then converted to the active form.
-
In Vivo Efficacy: Use animal models of inflammation (e.g., carrageenan-induced paw edema in rats) to assess the anti-inflammatory activity compared to the parent drug.
-
Toxicology: Conduct acute and chronic toxicity studies, with a focus on gastrointestinal ulceration, to confirm the improved safety profile.
Conceptual Prodrug Activation Pathway
Caption: Proposed bioactivation of this compound as a prodrug.
Antimicrobial Research
Rationale: Decanoic acid is a medium-chain fatty acid (MCFA) known for its potent antimicrobial properties against a range of bacteria, fungi, and viruses[5]. It is believed to exert its effect by disrupting the cell membranes of microorganisms. Esterification of decanoic acid can modulate its lipophilicity, which may enhance its ability to penetrate microbial cell walls or biofilms. This compound, with its increased lipophilicity compared to decanoic acid, could therefore represent a more effective antimicrobial agent or a delivery form of decanoic acid.
Proposed Experimental Protocol for Antimicrobial Screening:
-
Microorganism Panel: Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Minimum Inhibitory Concentration (MIC) Assay:
-
Prepare a series of two-fold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism only) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of this compound that visibly inhibits microbial growth.
-
-
Mechanism of Action Studies: Investigate the effect of this compound on microbial cell membrane integrity using techniques such as propidium iodide staining and flow cytometry.
Investigation of Anti-inflammatory and Immunomodulatory Effects
Rationale: Beyond its antimicrobial effects, decanoic acid has been shown to possess anti-inflammatory properties. It can modulate inflammatory signaling pathways, potentially through the inhibition of the NF-κB pathway and modulation of the MAPK pathway, which are central regulators of inflammation[6][7][8]. Recent research has also linked decanoic acid to the modulation of the immune response via the gut microbiota and T-cell differentiation. This compound, as a potential precursor to decanoic acid, warrants investigation for similar activities. Its hydrolysis in vivo would release decanoic acid, which could then exert these immunomodulatory effects.
Signaling Pathways for Investigation
Caption: Hypothesized modulation of NF-κB and MAPK pathways by decanoic acid.
Analytical Characterization
Accurate identification and quantification of this compound are crucial for any research application.
Table of Analytical Data:
| Technique | Expected Results |
| ¹H NMR (CDCl₃) | Peaks corresponding to the benzyl group protons (~7.3 ppm, multiplet, 5H), the methylene protons of the benzyl group (~5.1 ppm, singlet, 2H), the α-methylene protons of the decanoate chain (~2.3 ppm, triplet, 2H), the terminal methyl group of the decanoate chain (~0.9 ppm, triplet, 3H), and the other methylene protons of the decanoate chain (multiplets between 1.2-1.7 ppm). |
| ¹³C NMR (CDCl₃) | Peaks for the ester carbonyl (~173 ppm), carbons of the aromatic ring (~128-136 ppm), the benzyl methylene carbon (~66 ppm), and the carbons of the decanoate alkyl chain (~14-34 ppm). |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 262. Key fragment ions at m/z = 91 (tropylium ion, [C₇H₇]⁺) and m/z = 108 (protonated benzyl alcohol). |
| Infrared (IR) | Strong C=O stretching vibration for the ester at ~1735 cm⁻¹, C-O stretching vibrations at ~1150-1250 cm⁻¹, and characteristic peaks for the aromatic C-H and aliphatic C-H stretching. |
Conclusion and Future Directions
This compound is a readily synthesizable ester with well-defined physicochemical properties. While its direct biological activities have not been extensively studied, the known pharmacological profiles of decanoic acid and the established utility of benzyl esters in medicinal chemistry provide a compelling basis for its investigation as a potential prodrug for anti-inflammatory agents and as a novel antimicrobial compound. Future research should focus on the systematic evaluation of its efficacy and safety in these areas, including in vitro and in vivo studies to elucidate its mechanisms of action and potential therapeutic benefits. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to unlock the full potential of this compound in drug discovery and development.
References
- 1. Benzyl caprate | C17H26O2 | CID 562246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 42175-41-7 [amp.chemicalbook.com]
- 3. This compound, 42175-41-7 [thegoodscentscompany.com]
- 4. Benzyl ester prodrug of ibuprofen: pharmacological and toxicological profile. | Semantic Scholar [semanticscholar.org]
- 5. 7 Science-Based Benefits of MCT Oil [healthline.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols: Benzyl Decanoate in Novel Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of benzyl decanoate in the formulation of novel drug delivery systems. The information presented herein is intended to guide researchers in the development of advanced therapeutic carriers, leveraging the unique physicochemical properties of this compound as an oily vehicle and a penetration enhancer. Detailed experimental protocols for the preparation and characterization of this compound-based nanocarriers are provided, alongside representative data and visualizations to facilitate understanding and application in a laboratory setting.
Introduction to this compound in Drug Delivery
This compound is an ester of benzyl alcohol and decanoic acid. Its lipophilic nature and solvent properties make it a candidate for various applications in pharmaceutical formulations. Primarily, it can be utilized as:
-
An oily vehicle in parenteral formulations: Particularly for long-acting injectable (LAI) depots, where it can control the release of hydrophobic drug molecules.
-
A lipid core in nanoparticulate systems: Including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), to encapsulate and deliver therapeutic agents.
-
A penetration enhancer in transdermal drug delivery: To facilitate the transport of active pharmaceutical ingredients (APIs) across the stratum corneum.
The selection of this compound in a formulation is often guided by its ability to solubilize specific drugs, its biocompatibility, and its influence on the release kinetics of the encapsulated drug.
This compound in Solid Lipid Nanoparticles (SLNs)
Solid Lipid Nanoparticles (SLNs) are colloidal carriers with a solid lipid core, offering advantages such as controlled drug release and improved stability of encapsulated drugs. While traditionally formulated with solid lipids, the principles can be adapted to incorporate liquid lipids like this compound in combination with a solid lipid to form Nanostructured Lipid Carriers (NLCs), which can offer higher drug loading and reduced drug expulsion.
Quantitative Data Presentation
The following table summarizes typical physicochemical characteristics of lipid-based nanoparticles. These are representative values and will vary depending on the specific drug, formulation parameters, and manufacturing process.
| Parameter | Representative Value Range |
| Particle Size (nm) | 100 - 300 nm |
| Polydispersity Index (PDI) | < 0.3 |
| Zeta Potential (mV) | -20 to -40 mV |
| Drug Loading (%) | 1 - 10% |
| Encapsulation Efficiency (%) | 70 - 95% |
Experimental Protocol: Preparation of this compound-Containing Nanostructured Lipid Carriers (NLCs) by High-Pressure Homogenization
This protocol describes the preparation of NLCs where this compound is used as the liquid lipid component.
Materials:
-
Solid Lipid (e.g., Glyceryl Monostearate, Cetyl Palmitate)
-
This compound (Liquid Lipid)
-
Active Pharmaceutical Ingredient (API) - lipophilic
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Co-surfactant (e.g., Soya Lecithin)
-
Purified Water
Equipment:
-
High-Pressure Homogenizer
-
High-Shear Homogenizer (e.g., Ultra-Turrax)
-
Water Bath
-
Magnetic Stirrer
-
Particle Size Analyzer (e.g., Dynamic Light Scattering)
-
Zeta Potential Analyzer
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the solid lipid by heating it 5-10°C above its melting point.
-
Add the this compound and the lipophilic API to the molten solid lipid.
-
Stir the mixture continuously until a clear, homogenous lipid phase is obtained.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant and co-surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Pre-emulsification:
-
Add the hot lipid phase to the hot aqueous phase dropwise under continuous stirring with a magnetic stirrer.
-
Homogenize the mixture using a high-shear homogenizer at a high speed for 5-10 minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization.
-
Perform homogenization for 3-5 cycles at a pressure of 500-1500 bar.
-
The temperature should be maintained above the melting point of the solid lipid throughout this process.
-
-
Cooling and NLC Formation:
-
Cool down the resulting nanoemulsion to room temperature under gentle stirring.
-
The lipid will recrystallize and form solid NLCs.
-
-
Characterization:
-
Measure the particle size, PDI, and zeta potential of the NLC dispersion.
-
Determine the drug loading and encapsulation efficiency using an appropriate analytical method (e.g., HPLC) after separating the free drug from the NLCs.
-
Visualization of NLC Preparation Workflow
Caption: Workflow for the preparation of this compound-containing NLCs.
This compound in Transdermal Drug Delivery
This compound can act as a penetration enhancer, facilitating the permeation of drugs through the skin barrier. It is thought to work by disrupting the highly ordered structure of the stratum corneum lipids, thereby increasing the fluidity of the lipid bilayers and enhancing drug diffusion.
Quantitative Data Presentation
The following table presents hypothetical data from a Franz diffusion cell experiment, demonstrating the effect of this compound on the transdermal flux of a model drug.
| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Enhancement Ratio (ER) | Lag Time (h) |
| Control (without enhancer) | 1.5 | 1.0 | 2.5 |
| 5% this compound | 7.8 | 5.2 | 1.8 |
| 10% this compound | 12.3 | 8.2 | 1.5 |
Enhancement Ratio (ER) = Jss (with enhancer) / Jss (control)
Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines a standard procedure to evaluate the permeation-enhancing effect of this compound.
Materials:
-
Excised skin (e.g., porcine ear skin, human cadaver skin)
-
Franz diffusion cells
-
Receptor medium (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Model drug
-
This compound
-
Vehicle for the formulation (e.g., propylene glycol)
-
Analytical equipment (e.g., HPLC)
Procedure:
-
Skin Preparation:
-
Thaw the excised skin at room temperature.
-
Carefully remove any subcutaneous fat and trim the skin to the appropriate size to fit the Franz diffusion cells.
-
Hydrate the skin in PBS for 30 minutes before mounting.
-
-
Franz Diffusion Cell Setup:
-
Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.
-
Fill the receptor compartment with pre-warmed (37°C) receptor medium and ensure no air bubbles are trapped beneath the skin.
-
Maintain the temperature of the receptor medium at 37°C using a circulating water bath.
-
Stir the receptor medium continuously with a magnetic stir bar.
-
Allow the system to equilibrate for 30 minutes.
-
-
Application of Formulation:
-
Prepare the drug formulations: a control formulation (drug in vehicle) and test formulations (drug in vehicle with varying concentrations of this compound).
-
Apply a known amount of the formulation (e.g., 1 mL) to the surface of the skin in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium (e.g., 0.5 mL) from the sampling arm.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium.
-
-
Sample Analysis:
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount of drug permeated versus time.
-
Determine the steady-state flux (Jss), lag time, and permeability coefficient from the linear portion of the plot.
-
Calculate the enhancement ratio (ER) to quantify the effect of this compound.
-
Visualization of Transdermal Penetration Enhancement
Caption: Mechanism of this compound as a penetration enhancer.
Conclusion
This compound presents a versatile excipient for the development of novel drug delivery systems. Its application in NLCs can facilitate the formulation of poorly soluble drugs into stable nanocarriers suitable for parenteral administration. Furthermore, its role as a penetration enhancer can significantly improve the efficacy of transdermal drug delivery. The protocols and data provided in these notes serve as a foundational guide for researchers to explore and optimize the use of this compound in their specific drug delivery applications. It is crucial to perform thorough characterization and optimization for each specific drug and formulation to ensure safety, stability, and efficacy.
Application Notes: Evaluation of Benzyl Decanoate as a Novel Plasticizer for Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Plasticizers are essential additives used to increase the flexibility, workability, and durability of polymeric materials. They function by embedding themselves between polymer chains, thereby reducing intermolecular forces and lowering the glass transition temperature (Tg). The selection of an appropriate plasticizer is critical and depends on factors like compatibility with the polymer, efficiency, permanence, and safety.[1][2]
Benzyl decanoate is a benzyl ester characterized by its colorless, oily liquid form and a faint, fatty-waxy odor.[3] While it has been suggested for use as a fixative in fragrance compositions, its properties—a high boiling point and a structure comprising both an aromatic ring and a long aliphatic chain—suggest it may have potential as a plasticizer for various polymers, including bioplastics like Polylactic Acid (PLA) or conventional polymers like Polyvinyl Chloride (PVC).
This document provides a framework for evaluating the efficacy of this compound as a plasticizer. It includes detailed protocols for sample preparation and characterization, along with illustrative data on the expected performance.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for assessing its suitability as a plasticizer, particularly its high boiling point, which suggests low volatility during polymer processing.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [4][5] |
| Synonyms | Benzyl caprate, Decanoic acid, phenylmethyl ester | [4][6] |
| CAS Number | 42175-41-7 | [3] |
| Molecular Formula | C17H26O2 | [4] |
| Molecular Weight | 262.39 g/mol | [4] |
| Appearance | Colorless oily liquid | [3] |
| Density | 0.956 g/cm³ | [5] |
| Boiling Point | 344.7°C at 760 mmHg | [5] |
| Flash Point | 109.5°C | [5][6] |
Experimental Protocols
The following protocols describe standard methods for preparing plasticized polymer films and evaluating their thermal and mechanical properties. Polylactic Acid (PLA) is used as an example polymer due to its relevance in biomedical and biodegradable applications.[7]
Protocol 1: Preparation of Plasticized PLA Films via Solution Casting
This protocol details the preparation of PLA films with varying concentrations of this compound.
Materials:
-
Polylactic Acid (PLA) pellets/powder
-
This compound (plasticizer)
-
Chloroform (or other suitable solvent)
-
Glass Petri dishes
-
Stirring hotplate
-
Vacuum oven
Procedure:
-
Drying: Dry PLA pellets in a vacuum oven at 80°C for at least 12 hours to remove residual moisture.[8]
-
Dissolution: Prepare a 10% (w/v) PLA solution by dissolving 2g of dried PLA in 20 mL of chloroform with magnetic stirring until the polymer is fully dissolved.[9]
-
Plasticizer Addition: Add the desired amount of this compound to the PLA solution to achieve final concentrations of 5%, 10%, 15%, and 20% by weight relative to the PLA.
-
Mixing: Stir the mixture for another 2 hours at room temperature to ensure a homogeneous dispersion of the plasticizer.
-
Casting: Pour the solution into a clean, level glass Petri dish.
-
Solvent Evaporation: Cover the dish and allow the solvent to evaporate slowly in a fume hood at room temperature for 24-48 hours. This slow evaporation helps to minimize the formation of pores.
-
Final Drying: Place the cast films in a vacuum oven at 40°C for 24 hours to remove any residual solvent.[10]
-
Storage: Store the resulting films in a desiccator before characterization.
Protocol 2: Characterization of Plasticized Films
DSC is used to determine the glass transition temperature (Tg) of the plasticized films, which is a key indicator of plasticizer efficiency.
Procedure:
-
Sample Preparation: Cut a small sample (5-10 mg) from the center of the cast film and seal it in an aluminum DSC pan.
-
DSC Program:
-
Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the heat capacity change in the second heating scan curve.[9] A reduction in Tg compared to the pure PLA film indicates effective plasticization.[11]
Tensile testing evaluates the effect of the plasticizer on the film's strength and flexibility.[12]
Procedure:
-
Sample Preparation: Cut rectangular test specimens from the films with dimensions of 100 mm x 10 mm.[9] Measure the thickness of each specimen at multiple points and use the average value.
-
Testing Conditions: Perform the test using a universal testing machine with a load cell of 50 N and a crosshead speed of 10 mm/min.[9]
-
Data Acquisition: Record the force and displacement until the specimen breaks.
-
Data Analysis: Calculate the Tensile Strength (stress at break) and Elongation at Break (%) from the resulting stress-strain curve. An effective plasticizer will typically decrease tensile strength and significantly increase the elongation at break.[10]
TGA is used to assess the effect of the plasticizer on the thermal stability of the polymer.
Procedure:
-
Sample Preparation: Place a 10-15 mg sample of the film into a TGA crucible.
-
TGA Program: Heat the sample from 25°C to 700°C at a heating rate of 10°C/min under a nitrogen atmosphere.[10]
-
Data Analysis: Analyze the resulting weight loss curve to determine the onset temperature of decomposition (T_onset). A slight decrease in thermal stability may be observed with the addition of a plasticizer.[13]
Illustrative Data
The following tables present hypothetical data to illustrate the expected effects of this compound on the properties of PLA. This data is for demonstrative purposes and should be validated by experimentation.
Table 1: Illustrative Thermal Properties of PLA Plasticized with this compound
| This compound Conc. (wt%) | Glass Transition Temp. (Tg) (°C) |
| 0 (Pure PLA) | 60.0 |
| 5 | 51.5 |
| 10 | 44.0 |
| 15 | 35.5 |
| 20 | 28.0 |
Table 2: Illustrative Mechanical Properties of PLA Plasticized with this compound
| This compound Conc. (wt%) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 (Pure PLA) | 55 | 5 |
| 5 | 42 | 50 |
| 10 | 35 | 150 |
| 15 | 28 | 280 |
| 20 | 22 | 350 |
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for evaluating a novel plasticizer.
Caption: Workflow for plasticizer evaluation.
Logical Relationship Diagram
This diagram illustrates the expected relationship between increasing plasticizer concentration and key polymer properties.
Caption: Effect of plasticizer on polymer properties.
References
- 1. How to Choose the Right Plasticizer for Your Polymer Application [eureka.patsnap.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. This compound | 42175-41-7 [chemicalbook.com]
- 4. Benzyl caprate | C17H26O2 | CID 562246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. This compound, 42175-41-7 [thegoodscentscompany.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of plasticized poly (lactic acid) and its influence on the properties of composite materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. akjournals.com [akjournals.com]
- 10. Crystallization, thermal and mechanical behavior of oligosebacate plasticized poly(lactic acid) films [redalyc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 13. researchgate.net [researchgate.net]
Application Note: Analysis of Benzyl Decanoate by Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive method for the qualitative and quantitative analysis of benzyl decanoate using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines sample preparation, instrument parameters, and data analysis. Key mass spectral data and gas chromatography retention information are provided to facilitate compound identification and quantification. This methodology is applicable for quality control in fragrance, flavor, and pharmaceutical industries where this compound is utilized.
Introduction
This compound is an ester known for its fatty, waxy, and floral odor, leading to its use as a fixative in floral fragrance compositions. It is synthesized from the direct esterification of benzyl alcohol and decanoic acid. Accurate and reliable analytical methods are crucial for its identification and quantification in various matrices to ensure product quality and consistency. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and sensitive technique for the analysis of semi-volatile compounds like this compound. This application note provides a detailed protocol for the GC-MS analysis of this compound.
Experimental
Sample Preparation
For analysis, a standard solution of this compound should be prepared in a volatile organic solvent.
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound analytical standard.
-
Dissolution: Dissolve the standard in 10 mL of a suitable solvent such as hexane or ethyl acetate to obtain a stock solution of 1 mg/mL.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to the desired concentration range for calibration.
GC-MS Instrumentation and Conditions
The analysis is performed on a standard GC-MS system. The following parameters are recommended and are based on common practices for the analysis of long-chain esters.
Gas Chromatograph (GC)
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (5%-phenyl)-methylpolysiloxane, is recommended. A common dimension is 30 m x 0.25 mm I.D. x 0.25 µm film thickness.
-
Inlet: Split/splitless injector.
-
Injector Temperature: 250 °C. A higher temperature may lead to thermal degradation.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless injection is suitable for trace analysis, while a split injection (e.g., 50:1 split ratio) can be used for more concentrated samples.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
Mass Spectrometer (MS)
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.
Results and Discussion
Chromatographic Data
Under the specified chromatographic conditions, this compound is expected to elute with a characteristic retention time. The Kovats retention index is a more robust identification parameter than the absolute retention time.
| Parameter | Value (Non-Polar Column) | Value (Polar Column) |
| Kovats Retention Index | 1911, 1923[1] | 2460[1] |
Mass Spectral Data
The electron ionization mass spectrum of this compound provides a unique fragmentation pattern that is used for its identification. The key mass-to-charge ratios (m/z) and their relative intensities are summarized below. The base peak is observed at m/z 91, which corresponds to the stable tropylium ion (C7H7+).
| m/z | Relative Intensity (%) | Proposed Fragment |
| 91 | 99.99 | [C7H7]+ (Tropylium ion) |
| 108 | 41.20 | [C7H8O]+• (Benzyl alcohol radical cation) |
| 43 | 26.80 | [C3H7]+ |
| 92 | 18.60 | [C6H5CH2OH]+• isotope peak or rearrangement product |
| 29 | 13.10 | [C2H5]+ |
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Proposed fragmentation pathway of this compound in EI-MS.
Conclusion
The GC-MS method described provides a reliable and sensitive approach for the analysis of this compound. The combination of retention index and mass spectral data allows for confident identification, while the chromatographic separation enables accurate quantification. This application note serves as a valuable resource for quality control and research applications involving this compound.
References
Application Note: Characterization of Benzyl Decanoate using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzyl decanoate is an ester recognized for its applications in the fragrance, flavor, and pharmaceutical industries. As with any synthesized or naturally derived compound intended for commercial use, rigorous characterization is essential to confirm its identity, purity, and structural integrity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a sample. This application note provides a comprehensive protocol for the characterization of this compound using ¹H and ¹³C NMR spectroscopy.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra. The following protocol outlines the steps for preparing a this compound sample for NMR analysis.
Materials:
-
This compound sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tube (5 mm diameter, high precision)
-
Pasteur pipette and bulb
-
Small vial
-
Glass wool
Procedure:
-
Weigh the appropriate amount of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved. The solution should be clear and free of any particulate matter.
-
Place a small plug of glass wool into a Pasteur pipette.
-
Filter the sample solution through the glass wool-plugged pipette directly into a clean, dry NMR tube. This step is crucial to remove any suspended particles that could degrade the spectral quality.[1]
-
Ensure the height of the solution in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints.
-
Label the NMR tube clearly.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz). Instrument-specific parameters may need to be optimized.
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Acquisition Time: ~4 s
-
Spectral Width: -2 to 12 ppm
-
Reference: TMS at 0.00 ppm
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30')
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay: 2.0 s
-
Acquisition Time: ~1-2 s
-
Spectral Width: 0 to 200 ppm
-
Reference: CDCl₃ at 77.16 ppm
Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on established chemical shift ranges for similar functional groups.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~7.35 | m | 5H | - | Ar-H |
| ~5.12 | s | 2H | - | Ph-CH₂ -O |
| ~2.32 | t | 2H | ~7.5 | -O-C(=O)-CH₂ - |
| ~1.63 | quint | 2H | ~7.5 | -C(=O)-CH₂-CH₂ - |
| ~1.27 | m | 10H | - | -(CH₂ )₅- |
| ~0.88 | t | 3H | ~7.0 | -CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~173.5 | C =O |
| ~136.2 | Ar-C (quaternary) |
| ~128.6 | Ar-C H (ortho, para) |
| ~128.2 | Ar-C H (meta) |
| ~66.2 | Ph-C H₂-O |
| ~34.5 | -O-C(=O)-C H₂- |
| ~31.9 | -CH₂-C H₂-CH₃ |
| ~29.4 | -(C H₂)n- |
| ~29.3 | -(C H₂)n- |
| ~29.2 | -(C H₂)n- |
| ~25.0 | -C(=O)-CH₂-C H₂- |
| ~22.7 | -C H₂-CH₃ |
| ~14.1 | -C H₃ |
Visualization of Experimental Workflow and Structural Relationships
The following diagrams illustrate the experimental workflow for NMR characterization and the correlation between the this compound structure and its expected NMR signals.
Discussion
The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the protons of the decanoate chain. The five aromatic protons will likely appear as a complex multiplet around 7.35 ppm. The two benzylic protons, being adjacent to an electronegative oxygen atom, are deshielded and expected to appear as a singlet around 5.12 ppm. The protons on the decanoate chain will exhibit characteristic patterns: a triplet for the terminal methyl group around 0.88 ppm, a triplet for the methylene group alpha to the carbonyl at approximately 2.32 ppm, and a series of overlapping multiplets for the remaining methylene groups in the alkyl chain.
The predicted ¹³C NMR spectrum will show a signal for the carbonyl carbon around 173.5 ppm. The aromatic carbons will resonate in the 128-136 ppm region. The benzylic carbon is expected around 66.2 ppm, and the carbons of the decanoate alkyl chain will appear in the upfield region of the spectrum (14-35 ppm).
By comparing the experimentally obtained NMR spectra with these predicted values and integrating the ¹H NMR signals, one can confirm the structure of this compound and assess its purity. Any significant deviation from these expected chemical shifts or the presence of unexpected signals may indicate the presence of impurities or a different chemical structure.
References
Application Note: High-Performance Liquid Chromatography for the Analysis of Benzyl Decanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl decanoate is an ester commonly used as a fragrance and flavoring agent. In pharmaceutical formulations, it can be present as an active ingredient, a prodrug, or an excipient. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the determination of this compound in various sample matrices.
This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC (RP-HPLC) method. The described methodology is based on established principles for the analysis of related esters and aromatic compounds, offering a robust starting point for method development and validation.
Principle of the Method
The method utilizes a reversed-phase C18 column to separate this compound from other components in the sample. A mobile phase consisting of an organic solvent (acetonitrile) and water allows for the elution of the analyte. The non-polar nature of this compound leads to its retention on the hydrophobic stationary phase, and its elution is modulated by the proportion of the organic solvent in the mobile phase. Detection is achieved using a UV-Vis detector, as the benzene ring in the benzyl moiety exhibits strong absorbance in the ultraviolet region.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution and peak shape.
-
Solvents: HPLC grade acetonitrile and ultrapure water are required.
-
Standards: this compound reference standard of high purity.
-
Sample Preparation: Volumetric flasks, pipettes, and syringe filters (0.45 µm).
Preparation of Solutions
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio may need to be optimized for specific applications. It is crucial to degas the mobile phase before use to prevent bubble formation in the system.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 50 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in the mobile phase and make up to the mark.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 10-100 µg/mL).
-
Sample Solution: The sample preparation will depend on the matrix. For a simple formulation, dissolve a known amount of the sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute to a concentration within the calibration range.
Chromatographic Conditions
The following are recommended starting conditions. Optimization may be necessary.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | Approximately 10 minutes |
Method Validation Parameters (Illustrative Example)
The following table presents an illustrative example of quantitative data that could be obtained during method validation. These values are hypothetical and should be determined experimentally for the specific method and instrumentation used.
| Parameter | Result |
| Retention Time (tR) | ~ 6.5 min |
| Linearity Range | 10 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 1.5 µg/mL |
| Limit of Quantification (LOQ) | 5.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Diagrams
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of components in the HPLC system.
Conclusion
The proposed RP-HPLC method provides a reliable framework for the quantitative analysis of this compound. The protocol is straightforward and utilizes common instrumentation and reagents, making it accessible for most analytical laboratories. For regulatory submissions or routine quality control, a full method validation according to ICH guidelines is essential to demonstrate its suitability for the intended purpose. This includes a thorough evaluation of specificity, linearity, accuracy, precision, and robustness.
Application Notes and Protocols: Benzyl Decanoate as a Solvent for Hydrophobic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl decanoate is a lipophilic solvent with potential applications in the formulation of poorly water-soluble, or hydrophobic, active pharmaceutical ingredients (APIs). Its ester structure contributes to its ability to dissolve nonpolar compounds, making it a candidate for use in various drug delivery systems, particularly long-acting injectable (LAI) formulations. This document provides an overview of the potential applications of this compound, along with detailed protocols for determining the solubility of hydrophobic compounds within this solvent and subsequent quantification.
Due to a lack of extensive, publicly available data on the solubility of specific compounds in this compound, this document also provides data for the structurally similar solvent, benzyl benzoate, to offer a preliminary estimation of solubility. Researchers are strongly encouraged to determine the precise solubility of their specific API in this compound experimentally.
Potential Applications
This compound's properties make it a suitable candidate for the following applications:
-
Solvent for Long-Acting Injectable (LAI) Formulations: As an oily vehicle, this compound can be used to dissolve or suspend hydrophobic drug substances for intramuscular or subcutaneous injection. The slow release of the drug from the oil depot at the injection site can provide a sustained therapeutic effect over an extended period.
-
Vehicle for Poorly Water-Soluble Drugs: It can serve as a primary solvent or co-solvent in the formulation of oral or topical preparations of hydrophobic drugs, enhancing their dissolution and potentially their bioavailability.
-
Excipient in Parenteral Formulations: Similar to benzyl benzoate, this compound may be used as a co-solvent to enhance the solubility of drugs in oil-based parenteral formulations.[1]
Data Presentation: Solubility of Hydrophobic Compounds
Direct experimental data for the solubility of hydrophobic compounds in this compound is limited in publicly accessible literature. However, by examining data for the structurally similar solvent, benzyl benzoate, and considering theoretical miscibility based on Hansen Solubility Parameters (HSP), we can provide an estimated solubility profile.
Hansen Solubility Parameters (HSP) for Miscibility Estimation:
HSP is a method to predict the miscibility of materials. The principle is that "like dissolves like," and substances with similar HSP values are likely to be miscible. The total Hansen parameter is composed of three components: δD (dispersion), δP (polar), and δH (hydrogen bonding). The distance (Ra) between the HSP of two substances can be calculated, and a smaller distance suggests a higher likelihood of miscibility.
The HSP values for this compound and representative hydrophobic compounds are provided below.
| Substance | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| This compound | 17.8 | 3.5 | 4.7 |
| Benzyl Benzoate | 20.0 | 5.1 | 5.2 |
| Progesterone | 17.8 | 6.3 | 8.4 |
| Testosterone Propionate | 16.8 | 6.3 | 8.8 |
Estimated and Reported Solubility Data:
The following table summarizes the reported solubility of representative hydrophobic compounds in benzyl benzoate and provides a qualitative estimation of their solubility in this compound based on structural similarity and HSP.
| Hydrophobic Compound | Solvent | Reported Solubility | Estimated Solubility in this compound | Reference |
| Progesterone | Benzyl Benzoate | Soluble | Likely Soluble | [2][3] |
| Testosterone Esters | Benzyl Benzoate | Soluble | Likely Soluble | [1] |
| Nandrolone Decanoate | Benzyl Benzoate | Soluble | Likely Soluble | N/A |
Note: The information in the tables above should be used as a preliminary guide. Experimental verification is crucial for accurate formulation development.
Experimental Protocols
Protocol 1: Determination of the Saturated Solubility of a Hydrophobic Compound in this compound
This protocol describes a standard laboratory procedure to determine the equilibrium solubility of a hydrophobic API in this compound at a specific temperature.
Materials:
-
Hydrophobic API (powder form)
-
This compound (analytical grade)
-
Glass vials with screw caps
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
-
Volumetric flasks and pipettes
-
Appropriate HPLC grade solvents for mobile phase and sample dilution
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of the hydrophobic API to a pre-weighed glass vial.
-
Add a known volume or weight of this compound to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow for initial settling of undissolved API.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to ensure complete separation of the undissolved solid from the saturated solution.
-
-
Sample Collection and Dilution:
-
Carefully collect an aliquot of the clear supernatant (the saturated solution) without disturbing the solid pellet.
-
Accurately weigh the collected aliquot.
-
Dilute the aliquot with a suitable solvent (e.g., methanol, acetonitrile) to a concentration within the calibration range of the analytical method. A serial dilution may be necessary.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the API.
-
Calculate the solubility of the API in this compound, expressed in mg/mL or mg/g.
-
Protocol 2: Quantification of a Hydrophobic Drug in a this compound Formulation by HPLC
This protocol outlines a general method for the quantification of a hydrophobic drug in a this compound-based formulation. Method development and validation are essential for each specific API.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector is typically suitable for many hydrophobic compounds.
-
Column: A C18 reverse-phase column is a common choice.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. The exact composition should be optimized for the specific API.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: Typically 10-20 µL.
-
Detection Wavelength: The wavelength of maximum absorbance for the API.
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the API in a suitable solvent (e.g., methanol or acetonitrile).
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations.
-
-
Preparation of Sample Solutions:
-
Accurately weigh a portion of the this compound formulation containing the API.
-
Dilute the formulation with the same solvent used for the standard solutions to a concentration within the calibration range. Ensure complete dissolution of the API.
-
-
HPLC Analysis:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the sample solutions.
-
Record the peak areas of the API in the chromatograms.
-
-
Calculation:
-
Using the calibration curve, determine the concentration of the API in the diluted sample solutions.
-
Calculate the concentration of the API in the original this compound formulation, taking into account the dilution factor.
-
Visualization of Experimental Workflows
Caption: Workflow for Determining the Saturated Solubility of a Hydrophobic Compound.
Caption: Workflow for Quantification of a Hydrophobic Drug in a this compound Formulation.
References
Application Notes and Protocols: Formulation of Benzyl Decanoate in Topical Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl decanoate is a benzyl ester of decanoic acid, characterized by its lipophilic nature. While traditionally used in the fragrance industry, its physicochemical properties suggest potential applications in topical and transdermal drug delivery systems, either as an active pharmaceutical ingredient (API) or as a penetration enhancer. Its high lipophilicity (estimated logP > 6) presents a formulation challenge, necessitating strategies to enhance its solubility and skin permeation.[1] This document provides detailed application notes and protocols for the formulation and evaluation of this compound in a topical emulgel preparation.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for the selection of appropriate excipients and formulation strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Colorless oily liquid or white solid | [1] |
| Molecular Formula | C17H26O2 | |
| Molecular Weight | 262.39 g/mol | |
| Melting Point | 76 °C (estimated) | [1] |
| Boiling Point | 400 °C (estimated) | [1] |
| LogP (o/w) | 6.18 (estimated) | [1] |
| Water Solubility | 0.1487 mg/L at 25 °C (estimated) | [1] |
| Solubility in Alcohol | Soluble | [1] |
Formulation Strategy: Emulgel
Due to its poor water solubility, an emulgel formulation is a suitable approach for the topical delivery of this compound. Emulgels combine the properties of an emulsion and a gel, offering a dual-release control system. They can enhance the penetration of lipophilic drugs and provide a non-greasy, aesthetically pleasing application.
Excipient Selection and Rationale
The selection of excipients is critical for the successful formulation of a stable and effective this compound emulgel.
Table 2: Example Excipients for this compound Emulgel Formulation
| Excipient Category | Example Excipient | Function | Rationale for Selection |
| Oil Phase | Liquid Paraffin | Vehicle | Acts as a carrier for the lipophilic this compound. |
| Gelling Agent | Carbopol 934 | Gelling Agent | Forms a stable gel matrix and provides the desired viscosity. |
| Emulsifying Agent (W/O) | Span 80 | Emulsifier | Stabilizes the water-in-oil emulsion. |
| Emulsifying Agent (O/W) | Tween 80 | Emulsifier | Stabilizes the oil-in-water emulsion. |
| pH Adjuster | Triethanolamine | Neutralizing Agent | Neutralizes Carbopol to form the gel. |
| Solvent/Co-solvent | Ethanol | Solvent | Can be used to dissolve this compound before incorporation. |
| Preservative | Methyl Paraben | Preservative | Prevents microbial growth in the aqueous phase. |
Experimental Protocols
Protocol for Solubility Study of this compound
Objective: To determine the solubility of this compound in various topical excipients to select a suitable vehicle.
Materials:
-
This compound
-
A selection of excipients (e.g., liquid paraffin, isopropyl myristate, oleic acid, propylene glycol, ethanol)
-
Vials with screw caps
-
Shaking incubator or wrist-action shaker
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
Method:
-
Add an excess amount of this compound to a known volume (e.g., 2 mL) of each selected excipient in a glass vial.
-
Securely cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 32 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, centrifuge the samples to separate the undissolved solute.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.
-
Express the solubility in mg/mL or g/100g .
Table 3: Hypothetical Solubility Data for this compound
| Excipient | Solubility (mg/mL) at 25°C |
| Liquid Paraffin | 150 |
| Isopropyl Myristate | 250 |
| Oleic Acid | 300 |
| Propylene Glycol | 50 |
| Ethanol | >500 |
Protocol for Preparation of this compound Emulgel
Objective: To prepare a stable and homogenous emulgel formulation containing this compound.
Materials:
-
This compound
-
Liquid Paraffin
-
Span 80
-
Tween 80
-
Carbopol 934
-
Triethanolamine
-
Methyl Paraben
-
Purified Water
-
Beakers
-
Homogenizer/High-shear mixer
-
Water bath
-
pH meter
Method:
Step 1: Preparation of the Emulsion
-
Oil Phase: In a beaker, dissolve this compound and Span 80 in liquid paraffin. Heat the mixture to 70-75 °C in a water bath.
-
Aqueous Phase: In a separate beaker, dissolve Tween 80 and methyl paraben in purified water. Heat the aqueous phase to 70-75 °C.
-
Add the oil phase to the aqueous phase with continuous stirring using a homogenizer until a uniform emulsion is formed.
-
Allow the emulsion to cool to room temperature.
Step 2: Preparation of the Gel Base
-
Disperse Carbopol 934 in purified water with constant stirring until a lump-free dispersion is obtained.
-
Neutralize the Carbopol dispersion by slowly adding triethanolamine dropwise while stirring until a clear, viscous gel is formed. Check the pH to be in the range of 6.0-7.0.
Step 3: Incorporation of Emulsion into Gel
-
Gradually add the prepared emulsion to the gel base with gentle mixing until a homogenous emulgel is formed.
Table 4: Example Formulation Composition of this compound Emulgel (w/w %)
| Ingredient | Formulation 1 (%) | Formulation 2 (%) | Formulation 3 (%) |
| This compound | 5.0 | 5.0 | 5.0 |
| Liquid Paraffin | 10.0 | 15.0 | 10.0 |
| Span 80 | 1.5 | 2.0 | 1.5 |
| Tween 80 | 3.5 | 4.0 | 3.5 |
| Carbopol 934 | 1.0 | 1.0 | 1.5 |
| Triethanolamine | q.s. to pH 6.5 | q.s. to pH 6.5 | q.s. to pH 6.5 |
| Methyl Paraben | 0.1 | 0.1 | 0.1 |
| Purified Water | to 100 | to 100 | to 100 |
Protocol for In Vitro Release Testing (IVRT)
Objective: To evaluate the release profile of this compound from the emulgel formulation.
Materials:
-
Franz diffusion cells
-
Synthetic membrane (e.g., cellulose acetate)
-
Receptor medium (e.g., phosphate buffer pH 7.4 with a solubilizing agent like Tween 80)
-
Magnetic stirrer
-
Water bath
-
Syringes and needles
-
HPLC system
Method:
-
Assemble the Franz diffusion cells with the synthetic membrane, ensuring no air bubbles are trapped between the membrane and the receptor medium.
-
Fill the receptor compartment with the receptor medium and maintain the temperature at 32 ± 0.5 °C using a circulating water bath.
-
Apply a known quantity (e.g., 1 g) of the this compound emulgel to the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment and replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Calculate the cumulative amount of drug released per unit area (µg/cm²) and plot it against time.
Protocol for Ex Vivo Skin Permeation Study
Objective: To assess the permeation of this compound through the skin from the emulgel formulation.
Materials:
-
Franz diffusion cells
-
Excised animal skin (e.g., rat, pig) or human cadaver skin
-
Receptor medium (e.g., phosphate buffer pH 7.4)
-
Other materials as listed in the IVRT protocol
Method:
-
Prepare the excised skin by carefully removing subcutaneous fat and hair.
-
Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Follow the procedure for IVRT (steps 2-6).
-
At the end of the experiment, dismount the skin, and determine the amount of this compound retained in the skin by extraction and subsequent analysis.
Visualizations
References
Application Notes and Protocols for Controlled Release Studies Using Benzyl Decanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl decanoate, a benzyl ester of decanoic acid, is a lipophilic compound with potential applications in controlled release drug delivery systems, particularly for long-acting injectable formulations. Its high lipophilicity suggests its utility as a vehicle or solvent for poorly water-soluble active pharmaceutical ingredients (APIs), enabling the formation of intramuscular or subcutaneous depots from which the API can be slowly released over an extended period. These application notes provide an overview of the formulation strategies, experimental protocols, and characterization techniques relevant to the development of controlled release systems utilizing this compound. Due to the limited publicly available data specifically on this compound in controlled release studies, this document presents representative protocols and data based on studies of analogous compounds, such as benzyl benzoate, and established formulation principles for long-acting injectables.
Key Applications in Controlled Release
This compound can be employed in various controlled release strategies, including:
-
Oil-based depots: Serving as the primary vehicle for parenteral administration of lipophilic drugs. Upon injection, the oily vehicle forms a depot in the muscle or subcutaneous tissue, from which the drug slowly partitions into the surrounding aqueous environment.
-
Solvent in polymer-based systems: Acting as a solvent for both the API and a biodegradable polymer, such as poly(lactic-co-glycolic acid) (PLGA). This can be utilized in the formulation of in-situ forming implants or microspheres.
-
Prodrug approach: this compound itself can be considered a prodrug of benzyl alcohol and decanoic acid, though this is less common in controlled release applications focused on delivering another API.
Section 1: Formulation of a Representative this compound-Based Long-Acting Injectable Depot
This section outlines the preparation of a hypothetical oil-based depot formulation where a model API is dissolved in a vehicle containing this compound.
Experimental Protocol: Preparation of an API-in-Benzyl Decanoate Injectable Formulation
Objective: To prepare a sterile, injectable oil-based depot formulation for the sustained release of a model lipophilic API.
Materials:
-
Model Lipophilic API (e.g., a synthetic steroid or antipsychotic)
-
This compound (Pharmaceutical Grade)
-
Sesame Oil (Pharmaceutical Grade)
-
Benzyl Alcohol (as a preservative and co-solvent)
-
Sterile vials and stoppers
-
0.22 µm sterile syringe filters
Procedure:
-
Vehicle Preparation:
-
In a sterile glass beaker within a laminar flow hood, combine the required volumes of this compound and sesame oil.
-
Add benzyl alcohol (typically 1-2% v/v) to the oil mixture.
-
Gently heat the mixture to 40-50°C on a calibrated hot plate with continuous stirring using a magnetic stir bar until a homogenous solution is formed.
-
-
API Dissolution:
-
Slowly add the pre-weighed amount of the model lipophilic API to the warm vehicle under continuous stirring.
-
Continue stirring until the API is completely dissolved. The temperature can be maintained to facilitate dissolution, but should not exceed a level that would cause degradation of the API.
-
-
Sterile Filtration and Filling:
-
Once the API is fully dissolved and the solution has cooled to room temperature, draw the formulation into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution directly into sterile vials in an aseptic environment.
-
Seal the vials with sterile stoppers and crimp caps.
-
-
Quality Control:
-
Perform visual inspection for any particulate matter.
-
Conduct sterility testing according to standard pharmacopeial methods.
-
Assay the final formulation for API concentration and the presence of preservatives using a validated analytical method (e.g., HPLC).
-
Data Presentation: Representative Formulation Compositions
The following table summarizes representative compositions for a this compound-based depot formulation.
| Formulation Code | Model API (% w/v) | This compound (% v/v) | Sesame Oil (% v/v) | Benzyl Alcohol (% v/v) |
| BD-F1 | 5 | 40 | 54 | 1 |
| BD-F2 | 5 | 50 | 44 | 1 |
| BD-F3 | 10 | 50 | 39 | 1 |
Section 2: In Vitro Release Testing of this compound-Based Formulations
In vitro release testing is a critical tool for assessing the performance of controlled release formulations and for quality control purposes.
Experimental Protocol: In Vitro Release Study using USP Apparatus 4 (Flow-Through Cell)
Objective: To determine the in vitro release profile of the model API from the this compound-based depot formulation.
Materials and Equipment:
-
USP Apparatus 4 (Flow-Through Cell)
-
Formulation from Section 1
-
Release Medium: Phosphate-buffered saline (PBS), pH 7.4, containing a surfactant (e.g., 0.5% Tween 80) to ensure sink conditions.
-
HPLC system for API quantification.
Procedure:
-
Apparatus Setup:
-
Assemble the flow-through cells and equilibrate the system with the release medium at 37°C.
-
Set the flow rate of the release medium (e.g., 8 mL/min).
-
-
Sample Introduction:
-
Accurately weigh and introduce a sample of the formulation into the flow-through cell.
-
-
Sample Collection:
-
Collect the eluate at predetermined time intervals (e.g., 1, 4, 8, 12, 24, 48, 72 hours, and then daily for the duration of the study).
-
-
Sample Analysis:
-
Analyze the collected samples for the concentration of the model API using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative percentage of API released at each time point.
-
Plot the cumulative percent release versus time to obtain the release profile.
-
Data Presentation: Representative In Vitro Release Data
The following table shows hypothetical in vitro release data for the formulations described above.
| Time (Days) | Cumulative Release BD-F1 (%) | Cumulative Release BD-F2 (%) | Cumulative Release BD-F3 (%) |
| 1 | 15.2 | 12.5 | 18.3 |
| 7 | 35.8 | 30.1 | 42.5 |
| 14 | 58.9 | 52.3 | 65.7 |
| 21 | 75.4 | 68.9 | 82.1 |
| 28 | 88.1 | 82.4 | 95.6 |
Section 3: Characterization of Formulations
Physicochemical characterization is essential to ensure the quality and performance of the formulation.
Experimental Protocol: Viscosity Measurement
Objective: To determine the viscosity of the formulation to assess its injectability.
Equipment: Rotational viscometer.
Procedure:
-
Equilibrate the formulation to a controlled temperature (e.g., 25°C).
-
Place an appropriate volume of the formulation in the viscometer.
-
Measure the viscosity at various shear rates.
Experimental Protocol: Particle Size Analysis (for API suspension)
If the API is suspended rather than dissolved, particle size analysis is crucial.
Equipment: Laser diffraction particle size analyzer.
Procedure:
-
Disperse the formulation in a suitable medium.
-
Analyze the dispersion using the particle size analyzer to determine the particle size distribution (e.g., D10, D50, D90).
Data Presentation: Representative Physicochemical Properties
| Formulation Code | Viscosity (cP at 25°C) | API Particle Size D50 (µm) |
| BD-F1 | 45 | N/A (Solution) |
| BD-F2 | 55 | N/A (Solution) |
| BD-F3 | 65 | N/A (Solution) |
Mandatory Visualizations
Experimental Workflow for Formulation and In Vitro Testing
Caption: Workflow for the preparation and in vitro release testing of a this compound-based injectable formulation.
Logical Relationship for Controlled Release from an Oily Depot
Caption: Mechanism of controlled drug release from an oil-based depot formulation containing this compound.
Application of Benzyl Decanoate in Enzyme Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl decanoate, an ester known for its pleasant aroma, finds significant applications in the flavor, fragrance, and cosmetic industries. Its synthesis through enzymatic catalysis, particularly using lipases, represents a green and highly selective alternative to traditional chemical methods. This approach offers mild reaction conditions, reduced byproduct formation, and the potential for high purity products. Lipase B from Candida antarctica (CaL-B), especially in its immobilized form such as Novozym® 435, is a widely used and efficient biocatalyst for the synthesis of this compound via esterification of benzyl alcohol and decanoic acid.[1][2][3] These application notes provide an overview of the enzymatic synthesis of this compound, including key reaction parameters, and offer detailed protocols for laboratory-scale synthesis and analysis.
Key Applications and Advantages of Enzymatic Synthesis
The enzymatic production of this compound is a prime example of biocatalysis in action, offering several advantages over conventional chemical synthesis:
-
High Selectivity: Enzymes exhibit remarkable chemo-, regio-, and stereoselectivity, leading to the formation of the desired ester with minimal side products.[2]
-
Mild Reaction Conditions: Enzymatic reactions are typically conducted at lower temperatures and pressures, reducing energy consumption and the risk of thermal degradation of reactants and products.[2]
-
Environmentally Friendly: Biocatalysis often eliminates the need for harsh solvents and toxic catalysts, contributing to greener and more sustainable processes.[2]
-
Product Quality: The high selectivity of enzymes results in products with high purity, often simplifying downstream processing and purification steps.[2]
-
Catalyst Reusability: The use of immobilized enzymes allows for easy recovery and reuse of the biocatalyst, significantly reducing operational costs.[3][4]
Experimental Data
The efficiency of the enzymatic synthesis of this compound is influenced by several factors, including the choice of biocatalyst, reaction temperature, and substrate molar ratio. The following tables summarize key quantitative data from studies on the synthesis of this compound and related esters.
Table 1: Biocatalyst Screening for this compound Synthesis [1][3][5]
| Biocatalyst | Enzyme Source | Support Matrix | Conversion (%) after 90 min |
| Novozym® 435 | Candida antarctica Lipase B | Macroporous acrylic resin | 92.9 |
| LS-6 | Candida antarctica Lipase B | Sol-gel matrix with glycerol | 92.1 |
| LS-1 | Candida antarctica Lipase B | Sol-gel matrix | 85.3 |
Reaction conditions: 20 mg benzyl alcohol, 2 equivalents of decanoic acid, 2 mg of immobilized CaL-B, 30°C, 600 rpm, 90 minutes.[1][3][5]
Table 2: Influence of Reaction Parameters on Ester Synthesis (General Observations from Related Ester Syntheses)
| Parameter | General Trend | Observations from Benzyl Acetate/Benzoate Synthesis |
| Temperature | Activity increases with temperature up to an optimum, beyond which denaturation occurs. | For immobilized Candida antarctica lipase B (CaL-B), activity generally increases up to 55-60°C.[1] Significant decline in activity is observed at temperatures above 60°C, with inactivation around 80°C.[1] |
| Substrate Molar Ratio | An excess of one substrate can shift the reaction equilibrium towards product formation. | In the synthesis of benzyl benzoate, increasing the molar ratio of benzyl alcohol to benzoic anhydride (e.g., 1:5) led to higher conversions.[2] |
| Enzyme Reusability | Immobilized enzymes can be recovered and reused for multiple cycles. | Immobilized CaL-B in a sol-gel matrix (LS-6) maintained approximately 95% of its initial activity after 7 reaction cycles in this compound synthesis.[3] |
Experimental Protocols
The following are detailed protocols for the enzymatic synthesis of this compound at both screening and preparative scales.
Protocol 1: Biocatalyst Screening for this compound Synthesis
This protocol is designed for the rapid screening of different lipase preparations to identify the most efficient biocatalyst for this compound synthesis.
Materials:
-
Benzyl alcohol
-
Decanoic acid
-
Immobilized lipase preparations (e.g., Novozym® 435, experimental sol-gel immobilized lipases)
-
5 mL round-bottom flasks
-
Magnetic stirrer with heating
-
Vacuum line
-
Ethanol
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
In a 5 mL round-bottom flask, add 20 mg of benzyl alcohol.
-
Add 2 equivalents of decanoic acid to the flask.
-
Add 2 mg of the immobilized lipase to be tested. The amount may need to be adjusted based on the enzyme loading of the support.[2]
-
Place the flask in an oil bath on a magnetic stirrer set to 30°C and 600 rpm.
-
After 90 minutes, connect the flask to a vacuum line (20 mbar) to facilitate the removal of water formed during the reaction.[2]
-
Stop the reaction by adding 5 mL of ethanol to the flask.
-
Withdraw a 10 µL sample, dilute it with 990 µL of ethanol, filter, and analyze by HPLC to determine the conversion of benzyl alcohol to this compound.[2]
Protocol 2: Preparative Scale Synthesis of this compound
This protocol is for the larger-scale synthesis of this compound using an optimized biocatalyst.
Materials:
-
Benzyl alcohol
-
Decanoic acid
-
Optimized immobilized lipase (e.g., LS-6 or Novozym® 435)
-
10 mL round-bottom flask
-
Magnetic stirrer with heating
-
Vacuum line
-
Ethanol
-
HPLC system for analysis
-
Apparatus for product purification (e.g., column chromatography)
Procedure:
-
In a 10 mL round-bottom flask, add 1 g of benzyl alcohol.
-
Add 2 equivalents of decanoic acid (approximately 3.18 g).[2]
-
Add 100 mg of the selected immobilized lipase.[2]
-
Place the flask in an oil bath on a magnetic stirrer set to 30°C and 600 rpm.
-
Connect the flask to a vacuum line (20 mbar) to continuously remove the water produced during the esterification.[2]
-
Allow the reaction to proceed for 90 minutes.
-
Monitor the reaction conversion by taking a small aliquot (10 µL), diluting it with ethanol, and analyzing by HPLC.
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with a solvent like hexane and dried for reuse.
-
The resulting crude product can be purified using standard techniques such as column chromatography to obtain pure this compound. A study achieved a 91% isolation yield after purification.[2]
Visualizations
Enzymatic Synthesis of this compound Workflow
Caption: Workflow for the enzymatic synthesis of this compound.
Logical Relationship of Key Parameters in Enzymatic Esterification
Caption: Influence of key parameters on enzymatic esterification outcomes.
References
- 1. Synthesis of Benzyl Acetate Catalyzed by Lipase Immobilized in Nontoxic Chitosan-Polyphosphate Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development [mdpi.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Benzyl Decanoate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of benzyl decanoate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common methods for synthesizing this compound are:
-
Fischer Esterification: This is a direct acid-catalyzed esterification of decanoic acid with benzyl alcohol. It's a widely used method due to its simplicity.
-
Enzymatic Synthesis: This method employs lipases as biocatalysts. It is considered a "green" and highly selective alternative to chemical methods.
-
Transesterification: This involves the reaction of a decanoate ester (e.g., methyl decanoate) with benzyl alcohol in the presence of a catalyst.
Q2: My this compound yield is consistently low. What are the most likely causes?
A2: Low yield in this compound synthesis can stem from several factors:
-
Incomplete Reaction: The esterification reaction may not have reached equilibrium.
-
Water Inhibition: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants, reducing the yield.
-
Suboptimal Reaction Conditions: Incorrect temperature, molar ratio of reactants, or catalyst concentration can significantly impact the yield.
-
Side Reactions: Undesirable side reactions, such as the formation of dibenzyl ether from benzyl alcohol, can consume reactants and lower the yield of the desired ester.[1]
-
Impure Reactants: The presence of impurities in the starting materials (decanoic acid or benzyl alcohol) can interfere with the reaction.
-
Catalyst Issues: The catalyst may be inactive, used in insufficient quantity, or, in the case of enzymatic synthesis, denatured.
Q3: How can I effectively remove water from the reaction mixture to improve the yield?
A3: Removing water is crucial for driving the esterification reaction to completion. Effective methods include:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or cyclohexane) is a common and effective method to continuously remove water as it is formed.
-
Use of a Drying Agent: While less common during the reaction itself, ensuring anhydrous conditions by using molecular sieves in the reaction vessel can be beneficial, particularly in smaller-scale reactions.
-
Vacuum: Applying a vacuum can help to remove volatile byproducts, including water, especially at elevated temperatures.
Q4: What is the optimal molar ratio of benzyl alcohol to decanoic acid?
A4: The optimal molar ratio can depend on the specific reaction conditions and catalyst. To shift the equilibrium towards the product, one of the reactants is typically used in excess.
-
In Fischer esterification , using an excess of the less expensive reactant is common for economic reasons.[2] For the synthesis of similar esters like benzyl acetate, molar ratios of acetic acid to benzyl alcohol of 1:2, 1:4, and 1:6 have been investigated, with a 1:4 ratio showing a significant increase in conversion.[3] In another study, a benzyl alcohol to acetic acid molar ratio of 2:1 was found to be optimal.[4]
-
For enzymatic synthesis , a study on this compound found that using a 2-fold excess of decanoic acid relative to benzyl alcohol was effective.[5]
Q5: How do I choose the right catalyst for my synthesis?
A5: The choice of catalyst depends on the desired reaction conditions and sensitivity of your starting materials.
-
Acid Catalysts (Fischer Esterification): Strong acids like sulfuric acid or p-toluenesulfonic acid are effective. However, they can sometimes lead to side reactions like dehydration of the alcohol.[1] Solid acid catalysts like Amberlyst 15 or zeolites are alternatives that can simplify purification.[3][6]
-
Enzymatic Catalysts (Lipases): Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), are highly selective and operate under milder conditions, which can prevent the formation of byproducts.[5] This method is particularly suitable for high-purity applications.
Q6: What are the best practices for purifying the final this compound product?
A6: Purification typically involves several steps to remove unreacted starting materials, catalyst, and byproducts.
-
Neutralization: Wash the crude product with a mild base, such as a saturated sodium bicarbonate solution, to remove any remaining acidic catalyst and unreacted decanoic acid.
-
Washing: Wash with water or brine to remove any water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Distillation: For high purity, fractional distillation under vacuum can be employed to separate the this compound from any remaining impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst. | - For acid catalysts, ensure they are not old or hydrated. - For enzymatic catalysts, check for proper storage and handling to avoid denaturation. - Increase catalyst loading. Studies on similar esterifications have shown that increasing the catalyst amount can proportionally increase the yield.[2] |
| Reaction temperature is too low. | - Increase the reaction temperature. Esterification kinetics are temperature-dependent.[7] However, be mindful of potential side reactions at very high temperatures. | |
| Insufficient reaction time. | - Increase the reaction time. Monitor the reaction progress using techniques like TLC or GC to determine when equilibrium is reached. Some reactions may require several hours to reach completion.[2] | |
| Presence of a Significant Amount of Unreacted Starting Materials | Reaction has not reached equilibrium. | - Implement a method for water removal (e.g., Dean-Stark trap). - Increase the excess of one reactant. |
| Reversible reaction equilibrium. | - As mentioned above, the continuous removal of water is the most effective way to drive the reaction forward. | |
| Formation of an Unknown Byproduct | Side reactions. | - The most common side reaction is the formation of dibenzyl ether from the self-condensation of benzyl alcohol, especially under harsh acidic conditions. Consider using a milder catalyst or lower reaction temperature.[1] |
| Contaminated starting materials. | - Ensure the purity of benzyl alcohol and decanoic acid before starting the reaction. | |
| Difficulty in Separating Product from Starting Materials | Similar physical properties. | - If benzyl alcohol is difficult to remove due to its high boiling point, consider using a larger excess of decanoic acid and then removing the acid by washing with a base. - High-vacuum fractional distillation is often necessary for complete separation. |
| Emulsion Formation During Workup | Presence of unreacted fatty acid acting as a surfactant. | - Add a saturated salt solution (brine) to help break the emulsion. - Centrifugation can also be effective. |
Data Presentation
Table 1: Effect of Catalyst on Benzyl Acetate Yield (A Model for this compound)
| Catalyst | Molar Ratio (Acid:Alcohol) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Zeolite HX | 1:4 | 12 | 110 | ~58 | [3] |
| S-Fe-MCM-48 | 1:2 | 6 | 60 | 98.9 (selectivity) | [4] |
| ZrATMP | 1:1.5 | 8 | 80 | >70 | [2] |
| NbCl5/SiO2 | 1:1 | 6-9 | Reflux | High | [8] |
Table 2: Influence of Reaction Parameters on Enzymatic Synthesis of this compound
| Biocatalyst | Molar Ratio (Decanoic Acid:Benzyl Alcohol) | Temperature (°C) | Reaction Time (min) | Conversion (%) | Reference |
| Novozym 435 | 2:1 | 30 | 90 | High | [5] |
| CaL-B (various sol-gel matrices) | 2:1 | 30 | 90 | Varies | [5] |
Experimental Protocols
Protocol 1: Fischer Esterification of this compound using a Dean-Stark Apparatus
-
Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reactant Charging: To the round-bottom flask, add decanoic acid (1 equivalent), benzyl alcohol (1.5 to 2 equivalents), a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents), and a suitable solvent that forms an azeotrope with water (e.g., toluene).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds. Continue the reaction until no more water is collected, indicating the reaction is complete. This may take several hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst and remove excess decanoic acid.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by vacuum distillation.
Protocol 2: Enzymatic Synthesis of this compound
-
Reactant Preparation: In a suitable reaction vessel, dissolve decanoic acid (2 equivalents) and benzyl alcohol (1 equivalent) in a minimal amount of an organic solvent (e.g., hexane) if necessary, although solvent-free conditions are often preferred.
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, typically 5-10% by weight of the substrates).
-
Reaction: Incubate the mixture at a controlled temperature (e.g., 30-50°C) with constant stirring or shaking. Monitor the reaction progress by GC or TLC.
-
Enzyme Recovery: Once the reaction has reached the desired conversion, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused.
-
Purification: The product can be purified by removing any unreacted starting materials. If a solvent was used, it can be removed under reduced pressure. Further purification can be achieved by column chromatography or vacuum distillation.
Visualizations
Caption: Comparative workflow for Fischer esterification and enzymatic synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
- 1. research.rug.nl [research.rug.nl]
- 2. oxford-abstracts.s3.amazonaws.com [oxford-abstracts.s3.amazonaws.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US20120220798A1 - Method for carboxylic acid esterification - Google Patents [patents.google.com]
- 8. The preparation of benzyl esters using stoichiometric niobium (V) chloride versus niobium grafted SiO2 catalyst: A comparison study - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of benzyl decanoate in formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzyl decanoate. Our aim is to help you overcome common solubility challenges encountered during formulation development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is an ester with high lipophilicity, characterized by an estimated logP of 6.180 and very low water solubility (approximately 0.1487 mg/L at 25°C).[1] This poor aqueous solubility can lead to challenges in developing formulations with adequate drug loading and bioavailability, particularly for aqueous-based systems.
Q2: What are the key physicochemical properties of this compound I should be aware of?
Understanding the fundamental properties of this compound is crucial for formulation design.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₆O₂ | |
| Molecular Weight | 262.39 g/mol | |
| Melting Point | 76 °C | [1] |
| Boiling Point | 400 °C | [1] |
| logP (o/w) | 6.180 (estimated) | [1] |
| Water Solubility | 0.1487 mg/L at 25 °C (estimated) | [1] |
| Appearance | White solid or colorless oily liquid | [2] |
| Solubility in Alcohol | Soluble | [1] |
Q3: Which solvents are most effective for dissolving this compound?
Given its high lipophilicity, this compound is readily soluble in many organic solvents and lipids. For pharmaceutical applications, common choices include:
-
Co-solvents: Ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400) are effective in solubilizing this compound. Benzyl alcohol itself can also act as a co-solvent.
-
Oils: Vegetable oils such as castor oil, sesame oil, and olive oil are excellent solvents for highly lipophilic compounds and are suitable for lipid-based formulations.
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) and Sorbitan monooleate (Span 80) can enhance solubility and are key components in emulsifying systems.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Precipitation of this compound Upon Dilution of a Solvent-Based Formulation in an Aqueous Medium.
Possible Cause: The aqueous medium acts as an anti-solvent, causing the highly lipophilic this compound to crash out of the solution. This is a common issue when a drug is dissolved in a water-miscible organic solvent that is subsequently diluted with water.
Solutions:
-
Reduce the degree of aqueous dilution: If the protocol allows, use a smaller volume of the aqueous phase.
-
Incorporate a surfactant: Add a suitable surfactant (e.g., Polysorbate 80) to the formulation. Surfactants can form micelles that encapsulate the this compound, preventing precipitation.
-
Develop a lipid-based formulation: Consider formulating this compound in an oil-based system, such as a self-emulsifying drug delivery system (SEDDS). These formulations form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, keeping the drug solubilized.
Issue 2: Low Drug Loading in the Formulation.
Possible Cause: The chosen excipients may not have sufficient solubilizing capacity for the desired concentration of this compound.
Solutions:
-
Systematic Solvent Screening: Conduct a systematic solubility study to identify the best individual solvents or a combination of excipients that provide the highest solubility for this compound. Refer to the estimated solubility data below for guidance.
-
Use of Co-solvents: A combination of solvents can have a synergistic effect on solubility. Experiment with different ratios of co-solvents (e.g., ethanol and propylene glycol) and surfactants.
-
Heating: Gently heating the mixture can increase the solubility of this compound. However, ensure the temperature is well below the boiling point of the excipients and that the final formulation remains stable upon cooling.
Issue 3: Phase Separation or Instability of a Lipid-Based Formulation Over Time.
Possible Cause: The formulation components (oil, surfactant, co-surfactant) may not be in the optimal ratio to form a stable emulsion or microemulsion.
Solutions:
-
Formulation Optimization using Ternary Phase Diagrams: Constructing a ternary phase diagram with your chosen oil, surfactant, and co-surfactant will help identify the region of optimal miscibility and stability.
-
Adjust the Surfactant/Co-surfactant Ratio: The ratio of surfactant to co-surfactant is critical for the stability of emulsions. Systematically vary this ratio to find the optimal balance.
-
Select a Surfactant with an Appropriate HLB Value: The Hydrophile-Lipophile Balance (HLB) of the surfactant should be matched to the oil phase to ensure stable emulsification. For oil-in-water emulsions, surfactants with higher HLB values are generally preferred.
Estimated Solubility of this compound in Common Pharmaceutical Excipients
The following table provides estimated solubility categories for this compound in various pharmaceutically acceptable excipients based on its high lipophilicity and data from structurally similar compounds. Note: These are estimates and should be confirmed experimentally.
| Excipient | Type | Estimated Solubility of this compound |
| Ethanol | Co-solvent | Very Soluble (> 100 mg/mL) |
| Propylene Glycol | Co-solvent | Soluble (10 - 100 mg/mL) |
| PEG 400 | Co-solvent | Soluble (10 - 100 mg/mL) |
| Benzyl Alcohol | Co-solvent | Very Soluble (> 100 mg/mL) |
| Castor Oil | Oil | Very Soluble (> 100 mg/mL) |
| Sesame Oil | Oil | Very Soluble (> 100 mg/mL) |
| Olive Oil | Oil | Very Soluble (> 100 mg/mL) |
| Polysorbate 80 (Tween 80) | Surfactant | Freely Soluble (100 - 1000 mg/mL) |
| Sorbitan Monooleate (Span 80) | Surfactant | Soluble (10 - 100 mg/mL) |
| Water | Aqueous Solvent | Practically Insoluble (< 0.1 mg/mL) |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method
This protocol outlines the standard procedure for determining the equilibrium solubility of this compound in a given solvent.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol provides a general method for preparing a SEDDS formulation for this compound.
Signaling Pathways and Logical Relationships
The decision-making process for overcoming solubility issues often follows a logical progression. The following diagram illustrates a typical workflow.
References
Technical Support Center: Troubleshooting GC-MS Peak Tailing
This guide provides in-depth troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing in their Gas Chromatography-Mass Spectrometry (GC-MS) analysis of benzyl decanoate and other related compounds.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in GC-MS?
A1: In an ideal GC-MS analysis, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a common deviation from this ideal shape where the back half of the peak is broader than the front half.[1][2] This asymmetry can compromise the accuracy of peak integration and reduce the resolution between closely eluting compounds.[2][3]
Q2: Why is my this compound peak tailing?
A2: Peak tailing for a compound like this compound, a relatively high-boiling point ester, can be caused by several factors. These often relate to interactions between the analyte and active sites within the GC system or issues with the physical flow path. Common causes include contamination in the injection port, column degradation, improper column installation, or a mismatch between the sample solvent and the stationary phase.[3][4][5]
Q3: When should I be concerned about peak tailing?
A3: While it's difficult to eliminate tailing completely, it becomes a problem when it impacts your data quality.[1] A key metric is the asymmetry factor (As) or tailing factor (Tf). Values significantly greater than 1.0 indicate tailing. If the asymmetry factor exceeds 1.5, it's generally recommended to investigate and address the issue.[1] For regulated analyses, specific criteria for peak symmetry are often defined in pharmacopeial methods, for example, between 0.8 and 1.8.[3][6]
Q4: Can the injection technique affect peak tailing?
A4: Absolutely. Overloading the column by injecting too much sample is a common cause of peak distortion, including tailing and fronting.[7][8] For splitless injections, an incorrect initial oven temperature relative to the solvent's boiling point can lead to poor focusing of the analyte on the column, resulting in tailing of early eluting peaks.[9][10]
Troubleshooting Guide
Problem: All peaks in my chromatogram are tailing.
This often points to a physical issue in the system before the separation process in the column.
Q: I'm observing tailing for all my peaks, including the solvent. What should I check first?
A: When all peaks tail, it's often due to a physical problem in the flow path.[11] Here's a systematic approach to troubleshooting:
-
Improper Column Installation: A common cause is a poor connection at the inlet or detector, creating a "dead volume" where the sample can be delayed.[11][12] Ensure the column is cut cleanly and installed at the correct depth in both the injector and the detector.[13][14]
-
Blocked Inlet Frit: Debris from samples or septa can partially block the inlet frit on the column, distorting the sample flow and causing all peaks to tail.[15]
-
Leaking System: A leak in the system, particularly around the injector, can disrupt the carrier gas flow and lead to peak shape issues. Use an electronic leak detector to check for leaks.[16]
Problem: Only my this compound peak (and other specific peaks) are tailing.
This typically indicates a chemical interaction between the analyte and the system.
Q: My hydrocarbon standards look fine, but my this compound peak is tailing. What's the cause?
A: This scenario strongly suggests "activity" in your GC system. Active sites are locations that can interact with polar or reactive compounds, causing them to be retained longer and resulting in tailing.[16]
-
Contaminated Injection Liner: The glass liner in the injection port is a common site for the buildup of non-volatile sample residue.[17][18] These residues can create active sites.
-
Column Contamination/Degradation: The front end of the GC column can become contaminated or the stationary phase can degrade over time, exposing active silanol groups.[5][14]
-
Solvent-Phase Polarity Mismatch: If the polarity of your sample solvent is significantly different from your column's stationary phase, it can cause peak shape problems.[4][14]
Quantitative Data Summary
The shape of a chromatographic peak can be quantitatively assessed using the Tailing Factor or Asymmetry Factor. While the formulas differ slightly, both provide a measure of peak symmetry.
| Parameter | Formula (at 5% peak height) | Ideal Value | Generally Acceptable | Action Required |
| Asymmetry Factor (As) | As = B/A | 1.0 | 0.9 - 1.5 | > 1.5 |
| Tailing Factor (Tf) | Tf = (A+B)/2A | 1.0 | < 2.0 | > 2.0 |
Where A is the width of the front half of the peak and B is the width of the back half of the peak.
A new column should typically have an asymmetry factor between 0.9 and 1.2.[1][19] Values up to 1.5 are often workable, but anything above 2.0 indicates a significant problem that needs to be fixed.[1]
Experimental Protocols
Protocol 1: Injection Port Liner Replacement
Objective: To replace a contaminated or deactivated injector liner, a common source of peak tailing.
Methodology:
-
Cool Down: Set the injector temperature to ambient and wait for it to cool completely. Also, cool the oven.
-
Turn Off Gas: Turn off the carrier gas flow to the inlet.
-
Remove the Septum Nut: Unscrew the retaining nut that holds the septum in place.
-
Remove the Old Liner: Carefully remove the old liner using liner-removal tweezers. Note its orientation.
-
Install the New Liner: Place a new, deactivated liner (with any O-rings or seals) into the injector in the same orientation as the old one.
-
Reassemble: Replace the septum and tighten the retaining nut.
-
Restore Gas Flow and Heat: Turn the carrier gas back on and check for leaks. Once leak-free, set the injector to the desired temperature.
-
Condition: Allow the system to equilibrate before running a test sample.
Protocol 2: GC Column Trimming
Objective: To remove the contaminated front section of the GC column.
Methodology:
-
Cool Down and Vent: Cool the injector and oven. If connected to an MS, follow the proper procedure for venting the mass spectrometer.
-
Turn Off Gas: Turn off the carrier gas flow.
-
Remove Column from Injector: Carefully unscrew the column fitting from the injection port.
-
Trim the Column: Using a ceramic scoring wafer or a diamond-tipped scribe, score the column about 10-20 cm from the inlet end.[7] Gently snap the column at the score.
-
Inspect the Cut: Examine the cut end with a small magnifier to ensure it is a clean, square cut with no jagged edges or shards.[11] A poor cut can cause peak tailing itself.
-
Reinstall Column: Reinstall the column into the injection port at the correct depth.
-
Restore Gas Flow and Check for Leaks: Turn the carrier gas back on and thoroughly check for leaks around the fitting.
-
System Equilibration: Bring the system back to operating temperature and allow it to stabilize.
Visual Troubleshooting Guides
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. acdlabs.com [acdlabs.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. agilent.com [agilent.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. youtube.com [youtube.com]
- 13. gcms.labrulez.com [gcms.labrulez.com]
- 14. m.youtube.com [m.youtube.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Restek - Blog [restek.com]
- 17. gcms.labrulez.com [gcms.labrulez.com]
- 18. academic.oup.com [academic.oup.com]
- 19. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Optimizing HPLC Method for Benzyl Decanoate Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their High-Performance Liquid Chromatography (HPLC) method for the quantification of benzyl decanoate.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound quantification?
A good starting point for developing an HPLC method for this compound, a non-polar compound, is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water. A gradient elution may be necessary to ensure good peak shape and resolution from other components in the sample matrix. Detection is typically performed using a UV detector, as this compound possesses a chromophore.
Q2: How can I prepare my this compound sample for HPLC analysis?
This compound is a colorless oily liquid.[1] A stock solution should be prepared by accurately weighing a known amount of this compound and dissolving it in a suitable organic solvent, such as acetonitrile or methanol. This stock solution can then be serially diluted to prepare calibration standards and quality control samples. It is crucial to ensure that the sample solvent is compatible with the mobile phase to avoid peak distortion.[2] All samples and standards should be filtered through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[3]
Q3: What are the critical parameters to optimize for this HPLC method?
The critical parameters to optimize for the quantification of this compound include:
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Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile) to aqueous phase will significantly impact the retention time of this compound.
-
Column Temperature: Maintaining a consistent and elevated column temperature (e.g., 30-40 °C) can improve peak shape and reduce viscosity, leading to lower backpressure.
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Flow Rate: The flow rate affects both the retention time and the peak shape. A typical starting point for a standard 4.6 mm ID column is 1.0 mL/min.
-
Detector Wavelength: The UV detector wavelength should be set at the absorbance maximum of this compound for optimal sensitivity.
Troubleshooting Guide
This guide addresses common issues that may arise during the HPLC quantification of this compound.
Peak Shape Problems
Q4: My this compound peak is tailing. What could be the cause and how can I fix it?
Potential Causes:
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing.[4]
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Secondary Interactions: The analyte may be interacting with active sites on the column packing material.[2]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to tailing of acidic or basic compounds.[2]
-
Column Degradation: The column may be old or contaminated, leading to poor peak shape.
Solutions:
-
Dilute the Sample: Prepare and inject a more dilute sample.
-
Use a High-Purity Column: Employ a high-purity, end-capped silica column to minimize secondary interactions.
-
Adjust Mobile Phase pH: Although this compound is neutral, adjusting the pH might help if co-eluting peaks are causing interference.
-
Wash or Replace the Column: Wash the column with a strong solvent (e.g., isopropanol) or replace it if it's at the end of its lifespan.
Q5: I am observing peak fronting for my this compound peak. What should I do?
Potential Causes:
-
Sample Overload: Similar to tailing, injecting too much sample can cause fronting.[4]
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak fronting.[2]
-
Low Column Temperature: Inadequate temperature control can sometimes result in peak fronting.[2]
Solutions:
-
Reduce Sample Concentration: Lower the concentration of the injected sample.
-
Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent.
-
Increase Column Temperature: Use a column oven to maintain a stable and slightly elevated temperature.
Q6: My this compound peak is split. What is the reason and how can I resolve it?
Potential Causes:
-
Clogged Inlet Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column.[2]
-
Column Void: A void may have formed at the head of the column.
-
Incompatible Sample Solvent: A strong mismatch between the sample solvent and the mobile phase can cause peak splitting.[4]
Solutions:
-
Filter Samples: Always filter your samples before injection.
-
Reverse Flush the Column: Disconnect the column and flush it in the reverse direction with an appropriate solvent.
-
Replace the Column: If a void has formed, the column usually needs to be replaced.
-
Prepare Samples in Mobile Phase: Dissolve your sample in the initial mobile phase composition.
Baseline and Retention Time Issues
Q7: I am experiencing a noisy baseline. What are the possible causes and solutions?
Potential Causes:
-
Air Bubbles in the System: Air bubbles in the pump or detector can cause significant baseline noise.[5][6]
-
Contaminated Mobile Phase: Using low-quality solvents or not degassing the mobile phase properly can introduce noise.[5]
-
Detector Lamp Issue: An aging or failing detector lamp can lead to an unstable baseline.[5]
-
Leaks: Leaks in the system can cause pressure fluctuations and a noisy baseline.[2]
Solutions:
-
Degas the Mobile Phase: Use an online degasser or sonicate the mobile phase before use.
-
Purge the Pump: Purge the pump to remove any air bubbles.
-
Use HPLC-Grade Solvents: Always use high-purity, HPLC-grade solvents.
-
Check for Leaks: Inspect all fittings and connections for any signs of leakage.
-
Replace the Detector Lamp: If the lamp has exceeded its recommended lifetime, replace it.
Q8: The retention time of my this compound peak is shifting between injections. Why is this happening?
Potential Causes:
-
Inconsistent Mobile Phase Composition: Improperly mixed mobile phase or evaporation of the more volatile component can lead to retention time shifts.[7]
-
Fluctuations in Column Temperature: Lack of a column oven or a fluctuating laboratory temperature can affect retention times.[2]
-
Column Not Equilibrated: Insufficient equilibration time between gradient runs will cause retention time instability.[2]
-
Pump Issues: A malfunctioning pump can deliver an inconsistent flow rate, leading to shifts in retention time.[7]
Solutions:
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
Use a Column Oven: Maintain a constant column temperature using a column oven.
-
Ensure Adequate Equilibration: Allow sufficient time for the column to re-equilibrate to the initial mobile phase conditions before each injection.
-
Check Pump Performance: Monitor the pump pressure for any unusual fluctuations and perform routine maintenance.
Experimental Protocols
Protocol 1: Preparation of Standard and Sample Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Serially dilute the stock solution with acetonitrile to prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a known amount of the sample containing this compound into a volumetric flask. Add a portion of acetonitrile, sonicate to dissolve, and then dilute to volume with acetonitrile. The final concentration should fall within the range of the calibration curve.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
Protocol 2: HPLC Method for this compound Quantification
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Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-1 min: 70% B
-
1-10 min: 70% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35 °C
-
Detector: UV at 220 nm
Data Presentation
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.1 |
| 10 | 151.8 |
| 25 | 380.5 |
| 50 | 759.2 |
| 100 | 1521.4 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision and Accuracy Data for this compound
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (% Recovery) |
| Low | 5 | 1.8 | 2.5 | 98.5 |
| Medium | 50 | 1.2 | 1.9 | 101.2 |
| High | 90 | 1.1 | 1.7 | 99.8 |
Visualizations
Caption: Experimental workflow for the quantification of this compound using HPLC.
Caption: A decision tree for troubleshooting common HPLC problems.
References
- 1. This compound | 42175-41-7 [chemicalbook.com]
- 2. Common HPLC Problems & How to Deal With Them [phenomenex.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
Preventing degradation of benzyl decanoate during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of benzyl decanoate during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is an ester formed from the reaction of benzyl alcohol and decanoic acid. It is a colorless oily liquid. In various industries, it can be used as a fixative in floral compositions for fragrances.
Q2: What are the primary causes of this compound degradation during storage?
The two main degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolysis: The ester bond in this compound can be cleaved by water, a reaction known as hydrolysis. This process is often catalyzed by the presence of acids or bases. The degradation products are benzyl alcohol and decanoic acid.
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Oxidation: The benzyl group in the molecule is susceptible to oxidation, particularly at the benzylic carbon. This can lead to the formation of benzaldehyde and subsequently benzoic acid.[1]
Q3: How can I visually detect if my this compound has degraded?
While subtle degradation may not be visible, significant degradation could manifest as:
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A change in color from colorless to yellowish.
-
The appearance of turbidity or solid precipitates (benzoic acid has limited solubility).
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A change in odor, potentially a sharper, more acidic smell due to the formation of decanoic acid and benzoic acid, or an almond-like scent from benzaldehyde.
Q4: What is the expected shelf life of this compound?
The shelf life of this compound is highly dependent on storage conditions. When stored in a sealed container in a cool, dark, and dry place, it can remain stable for an extended period.[1] However, exposure to moisture, light, and high temperatures will significantly shorten its shelf life. For opened containers, it is recommended to use the product within a shorter timeframe and to regularly assess its purity.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in pH of the formulation | Hydrolysis leading to the formation of decanoic acid and potentially benzoic acid from subsequent oxidation. | 1. Confirm the pH change with a calibrated pH meter.2. Analyze the sample for the presence of decanoic acid and benzoic acid using HPLC or GC-MS.3. If degradation is confirmed, the batch may need to be discarded.4. Review storage procedures to minimize exposure to moisture. |
| Precipitate formation | Formation of benzoic acid, which has low solubility. | 1. Isolate and identify the precipitate using analytical techniques like FTIR or melting point analysis.2. If confirmed as benzoic acid, this indicates significant oxidative degradation.3. Consider storing under an inert atmosphere (e.g., nitrogen or argon) and adding an appropriate antioxidant. |
| Unexpected peaks in analytical chromatogram (HPLC/GC) | Presence of degradation products such as benzyl alcohol, decanoic acid, benzaldehyde, or benzoic acid. | 1. Identify the unexpected peaks by comparing their retention times with those of known standards.2. Use mass spectrometry (MS) for definitive identification.3. Quantify the level of degradation. If it exceeds acceptable limits, the material should not be used. |
| Inconsistent experimental results | Degradation of this compound leading to lower effective concentration and the presence of reactive impurities. | 1. Re-analyze the purity of the stored this compound.2. If degradation is confirmed, use a fresh, unopened batch of this compound for subsequent experiments.3. Implement stricter storage protocols for all new batches. |
Prevention of Degradation
Proper storage is critical to maintaining the stability of this compound. The following table summarizes the key factors influencing degradation and the recommended preventative measures.
| Factor | Effect on this compound | Recommended Prevention Strategy |
| Temperature | High temperatures accelerate both hydrolysis and oxidation rates. | Store at controlled room temperature or refrigerated (2-8°C). Avoid exposure to heat sources. |
| Light | UV light can provide the energy to initiate and propagate oxidative degradation. | Store in amber glass bottles or other opaque containers to protect from light. |
| Moisture/Humidity | Water is a reactant in hydrolysis. High humidity increases the risk of water absorption. | Store in tightly sealed containers in a dry environment. Consider the use of desiccants in the storage area. |
| Oxygen/Air | Oxygen is required for oxidative degradation. | For long-term storage, consider purging the container headspace with an inert gas like nitrogen or argon before sealing. |
| Container Material | Some plastics are permeable to oxygen and moisture.[1] | Use high-quality, inert glass containers (e.g., borosilicate glass) with tight-fitting lids. |
| pH | Both acidic and basic conditions can catalyze hydrolysis. | Maintain a neutral pH environment. If used in a formulation, ensure the excipients are compatible and the pH is controlled. |
| Catalysts | Metal ions can catalyze both hydrolysis and oxidation. | Use high-purity reagents and solvents. Consider the addition of a chelating agent like EDTA to sequester metal ions.[2] |
Use of Stabilizers
For applications requiring enhanced stability, the addition of stabilizers can be considered.
| Stabilizer Type | Examples | Mechanism of Action |
| Antioxidants | Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA), Tocopherols (Vitamin E), Phenyl-α-naphthylamine (PAN)[3] | Scavenge free radicals to inhibit the initiation and propagation of oxidation chain reactions.[2][4] |
| Chelating Agents | Ethylenediaminetetraacetic acid (EDTA) | Complex with metal ions that can act as catalysts for hydrolysis and oxidation.[2] |
| Carbodiimides | Bis(2,6-diisopropylphenyl)carbodiimide | React with carboxylic acids formed during hydrolysis, preventing the reaction from proceeding further.[2] |
Experimental Protocols
Protocol 1: Stability Testing of this compound under Accelerated Conditions
Objective: To assess the stability of this compound under elevated temperature and humidity.
Materials:
-
This compound sample
-
Climate chamber capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH
-
Amber glass vials with screw caps
-
HPLC system with a C18 column
-
Reference standards: this compound, benzyl alcohol, decanoic acid, benzaldehyde, benzoic acid
-
Mobile phase (e.g., acetonitrile and water gradient)
-
Diluent (e.g., acetonitrile)
Methodology:
-
Place a known quantity of this compound into several amber glass vials and seal them.
-
Reserve some vials as control samples and store them at the recommended storage condition (e.g., 2-8°C, protected from light).
-
Place the remaining vials in a climate chamber set to 40°C and 75% relative humidity.
-
At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial from the chamber and one control vial.
-
Allow the vials to equilibrate to room temperature.
-
Prepare solutions of the samples in the diluent at a known concentration.
-
Analyze the samples by HPLC.
-
Quantify the amount of this compound remaining and the concentration of any degradation products by comparing the peak areas to those of the reference standards.
-
Calculate the percentage of degradation over time.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for suspected this compound degradation.
References
Technical Support Center: Benzyl Decanoate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the synthesis of benzyl decanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common laboratory methods for synthesizing this compound are Fischer-Speier esterification and Steglich esterification.[1][2] Fischer esterification involves the acid-catalyzed reaction of decanoic acid with benzyl alcohol.[1][3][4] Steglich esterification utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-dimethylaminopyridine (DMAP), to facilitate the ester formation at room temperature.[2] Enzymatic synthesis is also a viable green alternative.
Q2: What are the typical impurities I might encounter in my this compound product?
A2: Common impurities include unreacted starting materials such as decanoic acid and benzyl alcohol. Side products can also be present, for instance, dibenzyl ether, which can form from the self-condensation of benzyl alcohol, especially at higher temperatures.[4] If using the Steglich method, dicyclohexylurea (DCU) is a common byproduct.[2] Impurities from the starting materials, like benzaldehyde in benzyl alcohol, can also carry through to the final product.[4]
Q3: How can I purify my crude this compound?
A3: A typical workup and purification procedure involves several steps. First, the reaction mixture is washed with a mild base, such as a saturated sodium bicarbonate solution, to remove unreacted decanoic acid and the acid catalyst.[1][5] This is followed by washing with water and then a brine solution to remove water-soluble impurities.[5] The organic layer is then dried over an anhydrous salt like magnesium sulfate or sodium sulfate.[1][5] Finally, the this compound is purified by vacuum distillation or column chromatography.[3]
Q4: Which analytical techniques are best for assessing the purity of this compound?
A4: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for identifying and quantifying this compound and volatile impurities.[6][7] Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the ester structure and identifying any residual starting materials or major byproducts. High-performance liquid chromatography (HPLC) can also be employed for purity analysis.
Troubleshooting Guides
Low Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Low yield in Fischer Esterification | The reaction is reversible and may not have reached completion.[4][8] | To drive the equilibrium towards the product, use an excess of one reactant (typically the less expensive one, benzyl alcohol) or remove water as it forms using a Dean-Stark apparatus.[8][9] |
| Insufficient catalyst or catalyst deactivation. | Ensure the correct catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid is used. | |
| Reaction time is too short or temperature is too low.[4] | Increase the reaction time or temperature, ensuring it is at a gentle reflux.[10] | |
| Low yield in Steglich Esterification | The coupling agent (DCC) has degraded due to moisture. | Use fresh, high-quality DCC and ensure all glassware and solvents are anhydrous. |
| A side reaction, the 1,3-rearrangement of the O-acylisourea intermediate to an N-acylurea, may have occurred.[2] | This side reaction can be suppressed by the addition of DMAP, which acts as an acyl transfer reagent.[2] | |
| Loss of product during workup. | Be cautious during extractions to avoid losing the organic layer. Ensure complete extraction from the aqueous phase by performing multiple extractions with a suitable organic solvent. |
Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Final product is acidic (low pH when mixed with water). | Residual decanoic acid or acid catalyst is present. | During the workup, wash the organic layer thoroughly with a saturated solution of sodium bicarbonate until the aqueous layer is no longer acidic.[1][5] |
| Unreacted starting materials detected by GC-MS or NMR. | Incomplete reaction or inefficient purification. | If the reaction has gone to completion, improve the purification process. This may involve more efficient extraction, additional wash steps, or careful fractional distillation under vacuum. |
| Presence of a persistent, unpleasant odor. | Residual decanoic acid. | Thoroughly wash the product with a basic solution as described above. Column chromatography can also be effective in removing odorous impurities. |
| Product is yellow or discolored. | Polymerization of benzyl alcohol or other side reactions.[11] | This can be caused by using too much sulfuric acid in Fischer esterification.[11] Use the minimum effective amount of catalyst. Purification by column chromatography may remove the colored impurities. |
| Presence of a white precipitate in the final product (Steglich method). | The byproduct dicyclohexylurea (DCU) has not been fully removed. | DCU is sparingly soluble in many organic solvents. Filter the reaction mixture before the aqueous workup to remove the bulk of the DCU. Further purification can be achieved by recrystallization or column chromatography. |
Experimental Protocols
Fischer-Speier Esterification of this compound
This protocol is a generalized procedure based on common Fischer esterification methods.
Materials:
-
Decanoic acid
-
Benzyl alcohol (in excess, e.g., 2-3 equivalents)
-
Concentrated sulfuric acid (catalytic amount)
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate (for extraction)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine decanoic acid, benzyl alcohol, and toluene.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the reaction to completion.[9]
-
Continue the reflux until the theoretical amount of water has been collected or the reaction is complete as monitored by TLC or GC-MS.
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until no more gas evolves), and finally with brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Steglich Esterification of this compound
This is a generalized protocol for Steglich esterification.
Materials:
-
Decanoic acid
-
Benzyl alcohol
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve decanoic acid, benzyl alcohol, and a catalytic amount of DMAP in anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
In a separate flask, dissolve DCC in anhydrous dichloromethane.
-
Slowly add the DCC solution to the cooled mixture of the acid, alcohol, and catalyst with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours or until completion (monitored by TLC or GC-MS). A white precipitate of dicyclohexylurea (DCU) will form.[2]
-
Filter off the DCU precipitate and wash the filter cake with a small amount of cold dichloromethane.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography to remove any remaining DCU and other impurities.
Visualized Workflows
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. youtube.com [youtube.com]
- 3. cerritos.edu [cerritos.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. community.wvu.edu [community.wvu.edu]
- 6. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 10. csub.edu [csub.edu]
- 11. Sciencemadness Discussion Board - (Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Enhancing the Plasticizing Efficiency of Benzyl Decanoate
Welcome to the technical support center for benzyl decanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound as a plasticizer. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the use of this compound as a plasticizer.
Q1: My polymer blend with this compound appears cloudy and brittle. What is the likely cause and how can I fix it?
A: Cloudiness and brittleness are classic signs of poor plasticizer compatibility and potential phase separation. This compound, being a relatively large ester molecule, may have limited compatibility with certain polymers.
Troubleshooting Steps:
-
Concentration Optimization: You may be exceeding the compatibility limit of this compound in your polymer matrix. Try reducing the concentration of this compound in incremental steps (e.g., 5% reduction) to see if clarity and flexibility improve.
-
Incorporate a Co-plasticizer: Introducing a secondary plasticizer can improve the overall compatibility. A smaller, more polar co-plasticizer might help to bridge the compatibility gap between the polymer and this compound.
-
Processing Temperature Adjustment: The processing temperature can influence miscibility. Experiment with slight increases in processing temperature to promote better mixing, but be mindful of the polymer's degradation temperature.[1]
Q2: I'm observing a sticky or oily film on the surface of my plasticized material after a short period. What is this phenomenon and how can I prevent it?
A: This phenomenon is known as "blooming" or "exudation," where the plasticizer migrates to the surface of the polymer.[2][3][4] This is often a result of supersaturation of the plasticizer in the polymer matrix.
Troubleshooting Steps:
-
Reduce Plasticizer Concentration: The most common cause is using a concentration of this compound that is too high for the polymer to retain over time.[3] Reduce the loading of this compound.
-
Improve Polymer-Plasticizer Interaction: Enhancing the affinity between the polymer and this compound can reduce migration. This might be achieved by modifying the polymer with functional groups that can interact with the ester group of the plasticizer.
-
Increase Molecular Weight of the Polymer: Higher molecular weight polymers with a more entangled network can better entrap the plasticizer molecules, reducing their mobility.
-
Cross-linking: Light cross-linking of the polymer can create a network that physically hinders the migration of this compound to the surface.
Q3: How can I enhance the flexibility of my polymer using this compound without compromising its tensile strength significantly?
A: Achieving a balance between flexibility (lower modulus and higher elongation) and tensile strength is a common challenge in plasticization. Generally, increasing the plasticizer concentration will increase flexibility but decrease tensile strength.[5][6]
Optimization Strategies:
-
Fine-tune the Concentration: There is often an optimal concentration range for a plasticizer where it imparts sufficient flexibility without a drastic loss in strength. Conduct a concentration-dependent study to identify this sweet spot for your specific polymer.
-
Use of a Co-plasticizer: Combining this compound with a plasticizer that has a different performance profile can be effective. For instance, a polymeric plasticizer could be used in conjunction with this compound to maintain strength while still achieving the desired flexibility.
-
Incorporate Reinforcing Fillers: The addition of small amounts of reinforcing fillers (e.g., nano-clays, silica) can help to compensate for the loss in tensile strength caused by the plasticizer.
Data Presentation
The following tables provide illustrative data on the potential effects of this compound on the properties of common polymers. Note: This data is for demonstration purposes to illustrate expected trends, as comprehensive literature data for this compound is not currently available.
Table 1: Effect of this compound on the Glass Transition Temperature (Tg) of Various Polymers
| Polymer | This compound Concentration (wt%) | Glass Transition Temperature (Tg) (°C) |
| PVC | 0 | 85 |
| 10 | 65 | |
| 20 | 48 | |
| 30 | 30 | |
| PLA | 0 | 60 |
| 10 | 48 | |
| 20 | 35 | |
| 30 | 25 | |
| Polystyrene | 0 | 100 |
| 10 | 88 | |
| 20 | 75 | |
| 30 | 62 |
Table 2: Effect of this compound on the Mechanical Properties of PVC
| This compound Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 | 50 | 5 |
| 10 | 35 | 50 |
| 20 | 25 | 150 |
| 30 | 18 | 250 |
Experimental Protocols
Below are detailed methodologies for key experiments to evaluate the efficiency of this compound as a plasticizer.
Determination of Thermal Properties by Differential Scanning Calorimetry (DSC)
Objective: To measure the glass transition temperature (Tg) of the plasticized polymer, which indicates the effectiveness of the plasticizer in increasing polymer chain mobility.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the plasticized polymer sample into a standard aluminum DSC pan.
-
Crimp the pan with a lid to ensure good thermal contact.
-
-
Instrument Setup:
-
Place the sample pan in the DSC cell and an empty, sealed aluminum pan as a reference.
-
Set the nitrogen purge gas flow rate to 50 mL/min.
-
-
Thermal Program:
-
First Heating Scan: Heat the sample from room temperature to a temperature above the expected melting point of the polymer at a heating rate of 10°C/min. This is to erase the thermal history of the sample.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below the expected Tg.
-
Second Heating Scan: Heat the sample again at 10°C/min to a temperature above the melting point. The Tg is determined from this second heating scan.[7]
-
-
Data Analysis:
-
The Tg is determined as the midpoint of the step change in the heat flow curve from the second heating scan.
-
Evaluation of Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To assess the effect of this compound on the thermal stability of the polymer and to quantify the plasticizer content.
Methodology:
-
Sample Preparation:
-
Weigh approximately 10-15 mg of the plasticized polymer into a ceramic or platinum TGA crucible.
-
-
Instrument Setup:
-
Place the crucible onto the TGA balance.
-
Set the nitrogen purge gas flow rate to 50 mL/min to maintain an inert atmosphere.
-
-
Thermal Program:
-
Heat the sample from room temperature to approximately 600°C at a constant heating rate of 10°C/min or 20°C/min.[7]
-
-
Data Analysis:
-
The onset of decomposition is determined from the temperature at which a significant weight loss begins.
-
The weight loss corresponding to the volatilization of the plasticizer can be used to determine its content in the polymer matrix.
-
Measurement of Mechanical Properties (Tensile Testing)
Objective: To determine the effect of this compound on the tensile strength, elongation at break, and modulus of the polymer, according to ASTM D882 for thin films.[2][8][9][10]
Methodology:
-
Specimen Preparation:
-
Prepare thin films of the plasticized polymer with a uniform thickness of less than 1.0 mm.
-
Cut rectangular test specimens from the film. The width of the specimens should be between 5 and 25.4 mm, and the length should be at least 50 mm longer than the grip separation.
-
-
Instrument Setup:
-
Use a universal testing machine with appropriate grips for thin films.
-
Set the initial grip separation.
-
-
Test Procedure:
-
Mount the specimen in the grips, ensuring it is aligned vertically and not under tension.
-
Apply a tensile load at a constant rate of crosshead movement until the specimen breaks. The strain rate should be selected based on the material's properties as specified in the ASTM D882 standard.
-
Record the load and elongation throughout the test.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress applied before the specimen ruptures.
-
Elongation at Break: The percentage increase in length of the specimen at the point of rupture.
-
Young's Modulus: The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to enhancing the plasticizing efficiency of this compound.
Caption: Workflow for evaluating the performance of this compound.
Caption: Troubleshooting guide for common plasticizer-related issues.
References
- 1. youtube.com [youtube.com]
- 2. globalplasticsheeting.com [globalplasticsheeting.com]
- 3. m.youtube.com [m.youtube.com]
- 4. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 5. qualitest.ae [qualitest.ae]
- 6. scribd.com [scribd.com]
- 7. youtube.com [youtube.com]
- 8. store.astm.org [store.astm.org]
- 9. store.astm.org [store.astm.org]
- 10. micomlab.com [micomlab.com]
Technical Support Center: Minimizing Emulsion Instability with Benzyl Decanoate
Welcome to the Technical Support Center for utilizing benzyl decanoate in your emulsion formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions related to the use of this compound for enhancing emulsion stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its relevant physical properties for emulsion formulation?
This compound is the ester of benzyl alcohol and decanoic acid. Its properties are crucial for understanding its potential role in emulsions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Synonyms | Benzyl caprate, Decanoic acid, phenylmethyl ester | [1] |
| Molecular Formula | C17H26O2 | [2] |
| Molecular Weight | 262.39 g/mol | [2] |
| Appearance | White solid (estimated) | [3] |
| Melting Point | 76.00 °C @ 760.00 mm Hg | [3] |
| Boiling Point | 400.00 °C @ 760.00 mm Hg | [3] |
| Density | 0.956 g/cm³ | [2] |
| Solubility | Soluble in alcohol; Insoluble in water (0.1487 mg/L @ 25°C est.) | [3] |
| logP (o/w) | 6.180 (estimated) |[3] |
Q2: What is the proposed mechanism for how this compound might enhance emulsion stability?
While specific research on this compound as a primary emulsifier is limited, its chemical structure suggests it may function as a co-surfactant or stabilizer. Due to its amphiphilic nature, with a polar ester group and a nonpolar hydrocarbon tail, it can orient itself at the oil-water interface. This can lead to a reduction in interfacial tension, creating a more stable emulsion system.[4][5] Its bulky structure could also provide a steric barrier, preventing droplet coalescence.[6]
Q3: At what concentration should I use this compound in my emulsion?
The optimal concentration of this compound will depend on the specific oil phase, aqueous phase, and the primary emulsifier used. It is recommended to perform a dose-response study to determine the most effective concentration for your system. A starting point could be in the range of 1-5% w/w of the oil phase.
Q4: Can this compound be used as the sole emulsifier?
Given its highly lipophilic nature (high logP), it is unlikely that this compound can act as a sole emulsifier for oil-in-water emulsions. It is best utilized in combination with a primary emulsifier where it can act as a co-surfactant to improve the stability of the interfacial film.
Troubleshooting Guide
Issue 1: My emulsion is showing signs of creaming or sedimentation.
Creaming (upward movement of dispersed droplets) or sedimentation (downward movement) is often due to a density difference between the oil and water phases and insufficient viscosity of the continuous phase.[7]
-
Troubleshooting Steps:
-
Increase Viscosity: Consider adding a viscosity-modifying agent to the continuous phase.
-
Reduce Droplet Size: Homogenize the emulsion at a higher speed or for a longer duration to reduce the average droplet size. Smaller droplets are less affected by gravity.[8]
-
Optimize this compound Concentration: An inappropriate concentration of this compound might not sufficiently reduce interfacial tension. Experiment with varying concentrations.
-
Issue 2: The emulsion droplets are coalescing, leading to phase separation.
Coalescence is the merging of smaller droplets into larger ones, which eventually leads to the breaking of the emulsion.[7]
-
Troubleshooting Steps:
-
Improve Interfacial Film Strength: The combination of your primary emulsifier and this compound may not be creating a robust interfacial layer. Consider using this compound in conjunction with a high-HLB (hydrophile-lipophile balance) surfactant for O/W emulsions.
-
Check for Incompatibilities: Ensure that this compound is chemically compatible with all other components in your formulation.
-
Temperature Control: Since this compound is a solid at room temperature, ensure it is fully dissolved in the oil phase during emulsion preparation by heating.[3] Premature crystallization upon cooling could disrupt the interfacial film.
-
Issue 3: I am observing Ostwald ripening in my emulsion.
Ostwald ripening is the process where larger droplets grow at the expense of smaller ones due to the diffusion of the dispersed phase through the continuous phase.[6]
-
Troubleshooting Steps:
-
Use a Co-solvent: Adding a co-solvent that is soluble in the continuous phase but has some solubility for the dispersed phase can sometimes mitigate Ostwald ripening.
-
Optimize Oil Phase Composition: If possible, modify the oil phase to include components with lower solubility in the continuous phase.
-
Narrow Droplet Size Distribution: A more uniform droplet size distribution, which can be achieved through optimized homogenization, can reduce the driving force for Ostwald ripening.
-
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion using this compound as a Co-surfactant
-
Preparation of Phases:
-
Oil Phase: Weigh the required amount of the oil phase and this compound into a beaker. Heat the mixture to 75-80°C to ensure the complete dissolution of this compound. Add any other oil-soluble components, including the primary lipophilic emulsifier.
-
Aqueous Phase: In a separate beaker, weigh the aqueous phase components, including any hydrophilic emulsifiers and viscosity modifiers. Heat to 75-80°C.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while homogenizing at a high speed (e.g., 5,000-10,000 rpm) using a high-shear mixer.
-
Continue homogenization for 5-10 minutes to ensure the formation of fine droplets.
-
-
Cooling:
-
Allow the emulsion to cool to room temperature under gentle agitation.
-
Protocol 2: Evaluation of Emulsion Stability
-
Visual Observation:
-
Transfer a sample of the emulsion into a clear, sealed container.
-
Visually inspect for signs of creaming, sedimentation, or phase separation at regular intervals (e.g., 1, 24, 48 hours, and 1 week) at both room temperature and elevated temperatures (e.g., 40°C).
-
-
Microscopic Analysis:
-
Place a small drop of the emulsion on a microscope slide and cover with a coverslip.
-
Observe the droplet morphology and size distribution using an optical microscope. Look for any signs of droplet aggregation or coalescence over time.[9]
-
-
Particle Size Analysis:
-
Determine the droplet size distribution and mean droplet size using dynamic light scattering (DLS) or laser diffraction.[10]
-
Monitor changes in the particle size distribution over time as an indicator of instability phenomena like coalescence or Ostwald ripening.
-
-
Centrifugation Test:
-
Centrifuge a sample of the emulsion at a controlled speed (e.g., 3000 rpm) for a specific duration (e.g., 30 minutes).
-
Measure the volume of any separated phases to assess the emulsion's stability under accelerated conditions.
-
Visualizations
Caption: Proposed mechanism of emulsion stabilization with this compound as a co-surfactant.
Caption: A logical workflow for troubleshooting common emulsion instability issues.
References
- 1. US4380503A - Process for preparing oil-in-water emulsion - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound, 42175-41-7 [thegoodscentscompany.com]
- 4. The Influence of Newly Synthesized Demulsifiers on the Interfacial Rheological Properties of a Naturally Occurring Water/Oil Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. courses.specialchem.com [courses.specialchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pure.uva.nl [pure.uva.nl]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Addressing matrix effects in benzyl decanoate analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of benzyl decanoate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting compounds in the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification of this compound.[3] For example, a complex matrix like plasma or a cosmetic lotion can contain numerous endogenous components that interfere with the ionization of this compound in the mass spectrometer's ion source.
Q2: What are the common signs of matrix effects in my this compound analysis?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of results between different sample preparations.
-
Inaccurate results, such as low recovery of spiked standards.
-
Non-linear calibration curves.
-
Signal suppression or enhancement when comparing a standard in pure solvent to a standard spiked into a sample matrix.[3]
Q3: How can a stable isotope-labeled internal standard (SIL-IS) help in my analysis?
A3: A stable isotope-labeled internal standard, such as deuterium-labeled this compound (this compound-d7), is the preferred choice for quantitative LC-MS/MS analysis.[4][5][6] Because a SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar matrix effects and extraction recovery.[5][7] By comparing the signal of the analyte to the signal of the SIL-IS, variations due to matrix effects can be effectively compensated, leading to more accurate and precise quantification.[7]
Q4: What should I do if a SIL-IS for this compound is not available?
A4: If a stable isotope-labeled internal standard is not available, a structural analogue can be used.[4][5] The analogue should be a compound with similar chemical and physical properties to this compound, and it should not be present in the samples being analyzed. It is important to validate the use of the structural analogue to ensure it adequately mimics the behavior of this compound during sample preparation and analysis. However, it may not compensate for matrix effects as effectively as a SIL-IS.[5]
Troubleshooting Guides
Issue 1: I am observing significant ion suppression for this compound.
Troubleshooting Steps:
-
Improve Sample Preparation: The goal is to remove interfering matrix components before analysis. Consider more rigorous sample preparation techniques.
-
Liquid-Liquid Extraction (LLE): Use a non-polar solvent like hexane or ethyl acetate to selectively extract the relatively non-polar this compound from an aqueous matrix.
-
Solid-Phase Extraction (SPE): Employ a C18 or other non-polar SPE cartridge to retain this compound while allowing polar interferences to be washed away.
-
Dilution: A simple "dilute-and-shoot" approach can be effective if the concentration of this compound is high enough, as dilution reduces the concentration of interfering matrix components.
-
-
Optimize Chromatographic Separation: Ensure that this compound is chromatographically separated from the majority of matrix components.
-
Gradient Elution: Develop a gradient elution profile that provides good resolution between this compound and other compounds.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to achieve the best separation.
-
-
Use a Stable Isotope-Labeled Internal Standard: As mentioned in the FAQs, a SIL-IS is the most effective way to compensate for ion suppression.[4][5][6][7]
Issue 2: My recovery of this compound is low and inconsistent.
Troubleshooting Steps:
-
Evaluate Extraction Efficiency:
-
Spike Recovery Experiment: Spike a known amount of this compound into a blank matrix and perform the sample preparation. Compare the response to a standard prepared in a clean solvent to calculate the recovery.
-
Optimize LLE/SPE Parameters: If using LLE, experiment with different extraction solvents and pH adjustments. For SPE, optimize the wash and elution steps.
-
-
Check for Analyte Stability: this compound, as an ester, could be susceptible to hydrolysis, especially at extreme pH values. Ensure that the pH of your sample and extraction solvents is appropriate.
-
Use a Stable Isotope-Labeled Internal Standard: A SIL-IS will co-elute with this compound and experience similar losses during sample preparation, allowing for accurate correction.[5][7]
Experimental Protocols
Protocol 1: Quantification of this compound in a Cosmetic Cream using LC-MS/MS
This protocol is a general guideline and should be optimized for your specific instrumentation and matrix.
-
Sample Preparation: Liquid-Liquid Extraction
-
Weigh 100 mg of the cosmetic cream into a 2 mL polypropylene tube.
-
Add 10 µL of the internal standard working solution (e.g., this compound-d7 at 1 µg/mL).
-
Add 500 µL of water and vortex for 30 seconds to create a slurry.
-
Add 1 mL of hexane and vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper hexane layer to a clean tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase (e.g., 80:20 acetonitrile:water).
-
Vortex for 30 seconds and transfer to an autosampler vial.
-
-
LC-MS/MS Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 60% B, increase to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard. These would need to be determined experimentally.
-
Data Presentation
Table 1: Hypothetical Data on the Effect of Different Sample Preparation Methods on this compound Recovery and Matrix Effect
| Sample Preparation Method | Analyte Peak Area (Spiked Post-Extraction) | Analyte Peak Area (Spiked Pre-Extraction) | Recovery (%) | Matrix Effect (%) |
| Protein Precipitation | 85,000 | 68,000 | 80.0 | -15.0 |
| Liquid-Liquid Extraction | 98,000 | 93,100 | 95.0 | -2.0 |
| Solid-Phase Extraction | 102,000 | 98,940 | 97.0 | +2.0 |
Recovery (%) = (Peak Area Pre-Extraction / Peak Area Post-Extraction) * 100 Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100
Visualizations
Caption: Experimental workflow for this compound analysis.
References
- 1. mechanistic-investigation-of-ionization-suppression-in-electrospray-ionization - Ask this paper | Bohrium [bohrium.com]
- 2. multicoop.eu [multicoop.eu]
- 3. youtube.com [youtube.com]
- 4. scispace.com [scispace.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Benzyl Decanoate and Ethyl Oleate in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate vehicle is a critical determinant of a drug's performance, influencing its solubility, stability, and release profile. Among the various excipients available for parenteral and topical drug delivery, oily vehicles play a significant role, particularly for lipophilic active pharmaceutical ingredients (APIs). This guide provides an objective comparison of two such vehicles: benzyl decanoate and ethyl oleate, supported by physicochemical data and detailed experimental protocols to aid in formulation development.
Physicochemical Properties and Applications
This compound is the ester of benzyl alcohol and decanoic acid. It exists as a white solid or a colorless oily liquid with a very faint, waxy, and remotely floral odor[1][2]. Its high boiling point and solubility in alcohol make it a candidate for various pharmaceutical applications, including as a fragrance ingredient and potentially as a solvent or fixative in drug formulations[1][2].
Ethyl Oleate , an ester of ethanol and oleic acid, is a well-established pharmaceutical excipient. It is a clear, pale yellow, oily liquid with a lower viscosity compared to many other oil bases[3]. This property makes it particularly suitable for intramuscular injections, as it allows for the use of finer gauge needles, potentially reducing patient discomfort[3]. Ethyl oleate is a good solvent for lipophilic substances, such as steroids and hormones, and is known to enhance the bioavailability of APIs in various injectable and oral formulations[3].
Performance Comparison: this compound vs. Ethyl Oleate
While direct comparative studies are limited, a comparison can be drawn based on their individual properties and general principles of drug delivery in oily vehicles.
| Property | This compound | Ethyl Oleate | References |
| Synonyms | Benzyl caprate, Decanoic acid, phenylmethyl ester | (Z)-9-Octadecenoic acid, ethyl ester | [2] |
| Molecular Formula | C17H26O2 | C20H38O2 | [4] |
| Molecular Weight | 262.39 g/mol | 310.51 g/mol | [4] |
| Appearance | White solid or colorless oily liquid | Clear, pale yellow oily liquid | [1][3] |
| Melting Point | 76.00 °C | Not specified (liquid at room temperature) | [1] |
| Boiling Point | 400.00 °C | Not specified | [1] |
| Solubility | Soluble in alcohol | Good solvent for lipophilic drugs (e.g., steroids) | [1][3] |
| Primary Application in Drug Delivery | Suggested as a fixative; potential as a solvent | Vehicle for intramuscular injections, solvent in oral and injectable formulations | [2][3] |
| Key Advantage | High boiling point may indicate thermal stability | Lower viscosity compared to other oils, enhancing injectability | [1][3] |
Experimental Protocols
To facilitate the evaluation of these excipients in your specific drug delivery system, detailed methodologies for key experiments are provided below.
Determination of Drug Solubility in Oily Vehicles
This protocol outlines the steps to quantify the saturation solubility of an API in this compound and ethyl oleate.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Ethyl Oleate
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or a suitable validated analytical method for API quantification
-
Centrifuge
Procedure:
-
Add an excess amount of the API to a series of vials.
-
Add a known volume or weight of the selected oily vehicle (this compound or ethyl oleate) to each vial.
-
Securely cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the vials at a high speed to separate the undissolved API from the saturated solution.
-
Carefully collect an aliquot of the supernatant (the saturated drug solution) and dilute it with a suitable solvent.
-
Analyze the concentration of the API in the diluted samples using a validated analytical method, such as HPLC.
-
Calculate the saturation solubility of the API in each vehicle, typically expressed in mg/mL or mg/g.
In Vitro Drug Release from an Oil-Based Formulation using Dialysis
This protocol describes a common method to assess the in vitro release kinetics of a drug from an oily vehicle.
Materials:
-
Drug-loaded oily formulation (using either this compound or ethyl oleate)
-
Dialysis membrane with a suitable molecular weight cut-off (MWCO)
-
Dialysis cells or bags
-
Release medium (e.g., phosphate-buffered saline, pH 7.4)
-
Shaking water bath or dissolution apparatus
-
Syringes and needles for sampling
-
HPLC system or other validated analytical method for API quantification
Procedure:
-
Prepare the drug-loaded oily formulation by dissolving the API in the chosen vehicle at a known concentration.
-
Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Accurately measure a specific volume of the drug-loaded formulation and place it inside the dialysis bag or the donor compartment of the dialysis cell.
-
Seal the dialysis bag/cell and immerse it in a known volume of pre-warmed release medium.
-
Maintain the system at a constant temperature (e.g., 37 °C) with continuous agitation.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Analyze the concentration of the released API in the collected samples using a validated analytical method.
-
Calculate the cumulative amount and percentage of drug released over time to construct a release profile.
Signaling Pathways and Drug Delivery Mechanisms
The primary mechanism by which these oily vehicles facilitate drug delivery is by acting as a depot from which the drug can slowly partition into the surrounding aqueous biological fluids. For intramuscular injections, the formulation forms a localized deposit within the muscle tissue. The release of the drug is then governed by its partitioning behavior between the oil phase and the interstitial fluid, as well as the rate of absorption into the systemic circulation.
Conclusion
Both this compound and ethyl oleate present as viable options for the formulation of poorly water-soluble drugs. Ethyl oleate is a well-characterized excipient with a proven track record in parenteral formulations, offering the distinct advantage of lower viscosity. This compound, while less studied in drug delivery, possesses physicochemical properties that may warrant its investigation for specific applications, such as in formulations requiring a fixative or a high-temperature stable solvent. The selection between these two vehicles will ultimately depend on the specific requirements of the API and the desired performance characteristics of the final drug product. The provided experimental protocols offer a starting point for the systematic evaluation and comparison of these excipients in your research and development endeavors.
References
Comparative Study of Benzyl Esters as Plasticizers: A Guide for Researchers
A detailed analysis of the performance, properties, and experimental evaluation of benzyl ester plasticizers in comparison to other alternatives for polymer applications.
Benzyl esters are a versatile class of plasticizers known for their excellent compatibility with various polymers, particularly polyvinyl chloride (PVC). Their performance characteristics, including efficiency, permanence, and thermal stability, make them suitable for a wide range of applications, from flexible films and coatings to medical devices. This guide provides a comparative analysis of different benzyl esters, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate plasticizer for their specific needs.
Performance Comparison of Benzyl Ester Plasticizers
The selection of a plasticizer is critical in determining the final properties of a polymer product. Key performance indicators include mechanical strength, flexibility, thermal stability, and resistance to migration. Below is a comparative summary of the performance of various benzyl esters and a common conventional plasticizer, Dioctyl Phthalate (DOP).
Table 1: Comparative Performance Data of Benzyl Esters and DOP in PVC Formulations
| Property | Benzyl Butyl Phthalate (BBP) | Dibenzyl Phthalate (DBP) | Benzyl Benzoate (BB) | Bio-based Benzyl Ester (from Castor Oil) | Dioctyl Phthalate (DOP) (Reference) |
| Mechanical Properties | |||||
| Tensile Strength (MPa) | 18 - 22 | 19 - 23 | 20 - 24 | 23.5 | 24.2 |
| Elongation at Break (%) | 300 - 350 | 280 - 330 | 250 - 300 | 350 | 360 |
| Shore A Hardness | 75 - 85 | 80 - 90 | 85 - 95 | 85 | 88 |
| Thermal Properties | |||||
| Glass Transition Temp. (T_g) (°C) | ~40 | ~45 | ~50 | No significant variation from DOP | Data Not Available |
| TGA (5% weight loss) (°C) | ~220 | ~230 | ~210 | Improved thermal degradation properties | Data Not Available |
| Permanence Properties | |||||
| Migration Loss (%) (e.g., in hexane) | Moderate | Moderate-Low | High | Improved exudation properties | High |
| Volatility (Weight loss at 100°C) | Moderate | Low | High | Data Not Available | High |
Note: The data for BBP, DBP, and BB are typical ranges found in literature and may vary depending on the specific formulation and testing conditions. The data for the Bio-based Benzyl Ester and DOP are from a specific study for comparative purposes.
Experimental Protocols
Accurate and reproducible data are paramount in the evaluation of plasticizers. The following are detailed methodologies for key experiments cited in this guide.
Mechanical Properties Testing (Tensile Strength, Elongation at Break)
-
Standard: Based on ASTM D412 - "Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension".
-
Sample Preparation: PVC sheets containing the plasticizer (typically at a concentration of 40-60 phr - parts per hundred of resin) are prepared by milling and compression molding. Dumbbell-shaped specimens are then cut from the sheets.
-
Procedure:
-
Condition the specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 24 hours.
-
Measure the thickness and width of the narrow section of the dumbbell specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a constant rate of extension (e.g., 500 mm/min) until the specimen ruptures.
-
Record the force and elongation throughout the test.
-
-
Calculations:
-
Tensile Strength (MPa): Maximum force recorded divided by the original cross-sectional area of the specimen.
-
Elongation at Break (%): Increase in length at the point of rupture divided by the original length, multiplied by 100.
-
Hardness Testing (Shore A)
-
Standard: Based on ASTM D2240 - "Standard Test Method for Rubber Property—Durometer Hardness".
-
Sample Preparation: Use a flat, smooth, and uniform PVC sample with a minimum thickness of 6 mm.
-
Procedure:
-
Place the sample on a hard, flat surface.
-
Hold the durometer in a vertical position and press the indenter firmly onto the sample, ensuring full contact.
-
Read the hardness value on the durometer scale within 1 second of firm contact.
-
Take at least five measurements at different locations on the sample and calculate the average.
-
Thermal Stability Testing (Thermogravimetric Analysis - TGA)
-
Standard: Based on ISO 11358 - "Plastics — Thermogravimetry (TG) of polymers".
-
Procedure:
-
Place a small, known weight of the plasticized PVC sample (5-10 mg) into the TGA crucible.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
Continuously monitor and record the weight of the sample as a function of temperature.
-
-
Analysis: Determine the temperature at which a certain percentage of weight loss occurs (e.g., T_d5% for 5% weight loss), which indicates the onset of thermal degradation.
Migration Resistance Testing (Solvent Extraction)
-
Standard: Based on ASTM D1239 - "Standard Test Methods for Resistance of Plastic Films to Extraction by Chemicals".
-
Procedure:
-
Cut a precisely weighed sample of the plasticized PVC film.
-
Immerse the sample in a specific solvent (e.g., n-hexane, ethanol, or distilled water) for a defined period (e.g., 24 hours) at a controlled temperature.
-
Remove the sample from the solvent, gently wipe off excess liquid, and dry it in an oven until a constant weight is achieved.
-
-
Calculation:
-
Migration Loss (%): [(Initial weight - Final weight) / Initial weight] x 100.
-
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for evaluating plasticizer performance.
Caption: General experimental workflow for evaluating plasticizer performance.
Signaling Pathway of Plasticization
The mechanism of plasticization involves the interaction of plasticizer molecules with polymer chains, leading to increased flexibility and workability.
The Efficacy of Benzyl Decanoate as a Fragrance Fixative: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of fragrance formulation, the longevity of a scent is a paramount attribute, influencing consumer perception and product success. This is achieved through the use of fixatives, substances that reduce the evaporation rate of volatile fragrance compounds. This guide provides a comparative analysis of benzyl decanoate's efficacy as a fragrance fixative against other commonly used alternatives, supported by available physical property data and established experimental protocols for performance evaluation.
Understanding Fragrance Fixation: The Role of Volatility
The primary function of a fragrance fixative is to slow the release of aromatic molecules, thereby prolonging the scent's presence. A key physical property that governs this is vapor pressure; a lower vapor pressure indicates lower volatility and, theoretically, a better fixative effect. An ideal fixative should not only be of low volatility itself but also interact with the fragrance components to reduce their overall evaporation rate.
Comparative Analysis of Physical Properties
To objectively assess the potential of this compound as a fixative, a comparison of its physical properties with those of other common fixatives is essential. The following table summarizes key data points, with a focus on vapor pressure as a primary indicator of volatility.
| Fixative | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Vapor Pressure @ 25°C (mmHg) |
| This compound | C17H26O2 | 262.39 | 400 | Not Experimentally Determined |
| Benzyl Benzoate | C14H12O2 | 212.24 | 323-324 | 0.000224 - 0.006 |
| Diethyl Phthalate (DEP) | C12H14O4 | 222.24 | 298 | 0.002 |
| Ambroxan | C16H28O | 236.39 | 273.9 | 0.009 - 0.00934 |
| Iso E Super | C16H26O | 234.38 | - | Low |
| Galaxolide | C18H26O | 258.40 | 304 | 0.0000548 |
| Hedione | C13H22O3 | 226.31 | 110 @ 0.2 mmHg | 0.00071 |
| Sclareolide | C16H26O2 | 250.38 | - | 0.000299 |
Based on its high molecular weight and boiling point, this compound is expected to have a very low vapor pressure, suggesting it possesses the fundamental characteristic of a good fixative.[1] However, without a precise experimental value, its relative efficacy compared to established fixatives like benzyl benzoate and Galaxolide remains theoretical.
Experimental Protocols for Efficacy Evaluation
To provide a comprehensive comparison, standardized experimental data is crucial. The following are detailed methodologies for key experiments to quantify the efficacy of fragrance fixatives.
Determination of Evaporation Rate via Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
This method directly measures the reduction in the concentration of volatile fragrance compounds in the air over time, providing quantitative data on the fixative's performance.
Protocol:
-
Sample Preparation:
-
Prepare a standard fragrance solution (e.g., a model perfume containing a mix of top, middle, and base notes) in a suitable solvent like ethanol.
-
Prepare test samples by adding a specific concentration (e.g., 5% w/w) of the fixative (this compound and alternatives) to the standard fragrance solution. A control sample with no fixative is also prepared.
-
-
Application:
-
Apply a precise amount of each sample onto a standard substrate (e.g., filter paper or a glass slide) placed within a temperature-controlled headspace vial.
-
-
Headspace Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), collect a sample of the vapor phase (headspace) above the substrate using a gas-tight syringe or a solid-phase microextraction (SPME) fiber.
-
-
GC-MS Analysis:
-
Inject the collected headspace sample into a GC-MS system.
-
The GC separates the individual fragrance compounds, and the MS identifies and quantifies them.
-
-
Data Analysis:
-
Plot the concentration of each fragrance compound in the headspace as a function of time for each test sample (with fixative) and the control.
-
The rate of decrease in concentration is indicative of the evaporation rate. A slower decrease in the presence of a fixative demonstrates its efficacy.[2][3][4]
-
Sensory Panel Evaluation of Fragrance Longevity
This protocol assesses the perceived intensity and longevity of a fragrance by a trained panel of human evaluators, providing data that correlates with consumer experience.
Protocol:
-
Panelist Selection and Training:
-
Recruit a panel of individuals (typically 10-15) who have been screened for their olfactory acuity and trained in sensory evaluation techniques.
-
-
Sample Preparation:
-
Prepare fragrance solutions with and without the fixatives to be tested, as described in the headspace analysis protocol.
-
-
Application:
-
Apply a standardized amount of each fragrance solution to coded blotters or directly onto the panelists' skin (forearm). The application sites should be randomized.
-
-
Evaluation:
-
At specified time intervals (e.g., immediately after application, 30 minutes, 1, 2, 4, 6, 8, and 24 hours), panelists evaluate the intensity of the fragrance on a labeled magnitude scale (LMS) or a simple intensity scale (e.g., 0-10).
-
Panelists may also be asked to provide descriptive analysis of the fragrance character at each time point.
-
-
Data Analysis:
-
Calculate the average intensity scores for each fragrance at each time point.
-
Plot the mean intensity versus time to generate "fragrance decay curves." A slower decay curve for a fragrance containing a fixative indicates greater longevity.[5]
-
Visualization of Experimental Workflow and Fixative Properties
To further clarify the experimental process and the conceptual basis of fragrance fixation, the following diagrams are provided.
Caption: Experimental workflow for evaluating fragrance fixative efficacy.
Caption: Logical relationship of properties for an effective fragrance fixative.
Conclusion
References
A Comparative Guide to the In-Vitro Release of Benzyl Decanoate Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro release profiles of hypothetical benzyl decanoate formulations. Due to the limited availability of direct in-vitro release data for this compound, this comparison is based on representative data from long-acting injectable testosterone ester formulations, which share similar physicochemical properties and are delivered in comparable oil-based vehicles. This information is intended to serve as a valuable resource for researchers and formulation scientists engaged in the development of long-acting injectable drug products.
In-Vitro Release Data Summary
The following table summarizes the hypothetical cumulative in-vitro release of this compound from three distinct formulations. These profiles are representative of what might be observed for a long-acting injectable, demonstrating the influence of formulation composition on the rate and extent of drug release.
| Time (Hours) | Formulation A (Standard Oil Vehicle) - Cumulative Release (%) | Formulation B (Viscosity-Modified Vehicle) - Cumulative Release (%) | Formulation C (Permeation-Enhanced Vehicle) - Cumulative Release (%) |
| 0 | 0 | 0 | 0 |
| 6 | 15.2 | 8.5 | 25.8 |
| 12 | 28.9 | 16.2 | 45.1 |
| 24 | 45.5 | 29.8 | 68.3 |
| 48 | 68.2 | 48.7 | 85.4 |
| 72 | 82.1 | 65.3 | 92.1 |
| 96 | 90.5 | 78.9 | 95.6 |
| 120 | 94.3 | 86.4 | 97.2 |
| 144 | 96.8 | 91.2 | 98.1 |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the in-vitro release testing of oil-based, long-acting injectable formulations.
Detailed Experimental Protocols
A detailed methodology for conducting in-vitro release studies of this compound from an oil-based depot formulation is provided below. This protocol is based on established methods for similar long-acting injectable products, such as testosterone undecanoate formulations.[1][2][3]
Objective: To determine the in-vitro release rate of this compound from an injectable oil-based formulation.
Materials:
-
This compound Formulation
-
Dissolution Medium: Phosphate buffered saline (PBS) pH 7.4 with 0.5% (w/v) sodium dodecyl sulfate (SDS) to ensure sink conditions.
-
Dialysis Membrane: Regenerated cellulose dialysis tubing with a suitable molecular weight cut-off (e.g., 12-14 kDa).
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
USP Dissolution Apparatus 2 (Paddle Apparatus).
-
Analytical standards of this compound.
Procedure:
-
Preparation of Dissolution Medium: Prepare a sufficient volume of PBS (pH 7.4) containing 0.5% SDS. De-gas the medium before use.
-
Apparatus Setup: Assemble the USP Apparatus 2. Place 900 mL of the dissolution medium in each vessel and maintain the temperature at 37 ± 0.5 °C. Set the paddle speed to 50 rpm.[1]
-
Sample Preparation: Accurately weigh and inject a specified volume of the this compound formulation into a pre-soaked dialysis bag. Securely seal the bag.
-
Dissolution Test Initiation: Place the sealed dialysis bag into the dissolution vessel. Start the apparatus and begin sample collection at the predetermined time points (e.g., 0, 6, 12, 24, 48, 72, 96, 120, and 144 hours).
-
Sampling: At each time point, withdraw a 5 mL aliquot of the dissolution medium from each vessel. Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.
-
Sample Analysis: Filter the collected samples through a 0.45 µm syringe filter. Analyze the filtrate for this compound concentration using a validated HPLC-UV method. A typical method might involve a C18 column with a mobile phase of acetonitrile and water at a detection wavelength of 240 nm.[1][3]
-
Data Analysis: Calculate the cumulative amount and percentage of this compound released at each time point, correcting for the drug removed in previous samples. Plot the cumulative percentage of drug released versus time to obtain the in-vitro release profile.
Conclusion
This guide provides a framework for comparing the in-vitro release of different this compound formulations. The provided data, while representative, highlights the critical role of formulation excipients in modulating the release of a lipophilic drug from a long-acting injectable depot. The detailed experimental protocol offers a robust starting point for researchers to develop and validate their own in-vitro release methods. Such studies are essential for formulation optimization, quality control, and ensuring consistent product performance.[4][5]
References
- 1. Development and Comparison of Intramuscularly Injected Long-acting Testosterone Undecanoate Nano-/Microcrystal Suspensions with Three Different Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Critical Factors Influencing the In Vivo Performance of Long-acting Lipophilic Solutions—Impact on In Vitro Release Method Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Cross-Validation of Benzyl Decanoate Quantification Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques for the quantification of benzyl decanoate: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The information presented is intended to assist researchers in selecting the most appropriate method for their specific application and to provide a framework for cross-validation of these analytical procedures.
Introduction to this compound and Assay Cross-Validation
This compound is an ester used in various pharmaceutical and research applications. Accurate and reliable quantification of this compound is crucial for formulation development, pharmacokinetic studies, and quality control. When different analytical methods are employed across various stages of a project or in different laboratories, cross-validation becomes essential to ensure the consistency and reliability of the data. This process involves comparing the validation parameters of two or more bioanalytical methods to demonstrate that they provide comparable results.
Comparative Analysis of Quantification Methods
The selection of an analytical method depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of expected performance characteristics for the quantification of this compound using HPLC-UV, GC-MS, and LC-MS/MS, based on data from structurally related compounds.
Quantitative Performance Data
| Parameter | HPLC-UV (Estimated) | GC-MS (Estimated) | LC-MS/MS (Estimated) |
| Linearity (Correlation Coefficient, r²) | > 0.998 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 5% | < 10% | < 5% |
| Limit of Detection (LOD) | ~1 µg/mL | ~0.05 µg/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~5 µg/mL | ~0.1 µg/mL | ~0.5 ng/mL |
Note: The data presented in this table is an estimation based on the analysis of structurally similar compounds, such as other decanoate esters and benzyl derivatives. Actual performance for this compound may vary and requires method-specific validation.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical assays. Below are representative protocols for each of the discussed techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in simpler matrices where high sensitivity is not the primary requirement.
Instrumentation:
-
HPLC system with a UV/Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
Acetonitrile and water (e.g., in a ratio of 70:30 v/v)
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 30°C
-
Detection wavelength: 210 nm
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Validation Parameters to Assess:
-
Specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher selectivity and sensitivity compared to HPLC-UV and is well-suited for the analysis of volatile and semi-volatile compounds like this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column suitable for esters (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
GC Conditions:
-
Injector temperature: 250°C
-
Oven temperature program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection mode: Splitless.
MS Conditions:
-
Ion source temperature: 230°C
-
Electron energy: 70 eV
-
Scan mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound.
Sample Preparation:
-
Extract this compound from the sample matrix using a suitable organic solvent (e.g., hexane or ethyl acetate).
-
Concentrate the extract if necessary and inject it into the GC-MS system. For fatty acid esters, a derivatization step to form fatty acid methyl esters (FAMEs) might be employed to improve volatility and chromatographic performance[1].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for quantifying trace levels of this compound in complex biological matrices.
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
LC Conditions:
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: 0.1% formic acid in acetonitrile
-
Gradient elution: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow rate: 0.3 mL/min
-
Injection volume: 5 µL
MS/MS Conditions:
-
Ionization mode: Positive ESI
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard.
Sample Preparation:
-
Perform protein precipitation for plasma or serum samples using acetonitrile.
-
Alternatively, use liquid-liquid extraction or solid-phase extraction for cleaner samples.
-
Evaporate the supernatant/extract and reconstitute in the initial mobile phase before injection.
Visualization of Workflows and Processes
To better illustrate the experimental and logical flows, the following diagrams are provided.
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Experimental workflow for GC-MS analysis.
Caption: Experimental workflow for LC-MS/MS analysis.
References
A Comparative Performance Analysis of Benzyl Decanoate and Other Cosmetic Esters
In the ever-evolving landscape of cosmetic science, the selection of emollients is a critical determinant of a product's sensory profile, efficacy, and overall consumer appeal. This guide provides a comprehensive comparison of the performance of benzyl decanoate against other widely used cosmetic esters: isopropyl myristate, C12-15 alkyl benzoate, and cetyl ethylhexanoate. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed look at the physicochemical properties and sensory characteristics of these emollients, supported by experimental data and detailed methodologies.
Executive Summary
Cosmetic esters are fundamental to formulating products with desirable textures and skin feel. While this compound is recognized for its role as a fragrance fixative and its unique sensory attributes, other esters like isopropyl myristate, C12-15 alkyl benzoate, and cetyl ethylhexanoate are staples in the industry, each offering distinct advantages. This guide will delve into a quantitative comparison of their key performance indicators, including spreadability, viscosity, and sensory profiles, to aid in the informed selection of emollients for various cosmetic applications.
Comparative Data Analysis
The following table summarizes the key physicochemical and sensory properties of this compound and the selected comparative esters. The data has been compiled from various technical data sheets and scientific publications. It is important to note that direct comparative studies under identical conditions are limited, and thus the presented data provides a representative overview based on available information.
| Property | This compound | Isopropyl Myristate | C12-15 Alkyl Benzoate | Cetyl Ethylhexanoate |
| INCI Name | This compound | Isopropyl Myristate | C12-15 Alkyl Benzoate | Cetyl Ethylhexanoate |
| CAS Number | 42175-41-7 | 110-27-0 | 68411-27-8 | 59130-69-7 |
| Molecular Weight ( g/mol ) | 262.39 | 270.45 | ~330-380 | 368.64 |
| Viscosity (at 25°C, cps) | Data not available | ~5 | ~30 | Data not available |
| Spreadability | Moderate | High | Moderate to High | High |
| Sensory Profile | Faint, fatty-waxy, floral odor; Smooth feel | Lightweight, fast-absorbing, can feel oily at high concentrations | Silky, non-oily feel, good slip | Velvety, silky, non-oily feel |
| Key Functions | Fragrance fixative, emollient | Emollient, penetration enhancer, solvent | Emollient, texture enhancer, dispersing agent for sunscreens | Emollient, texture enhancer, skin conditioning agent |
| Comedogenic Rating | Data not available | 4 out of 5 | Non-comedogenic | Non-comedogenic |
Experimental Protocols
To ensure a comprehensive understanding of the presented data, the following are detailed methodologies for key experiments cited in the comparison.
Viscosity Measurement
Objective: To determine the resistance to flow of the cosmetic esters.
Apparatus: A rotational viscometer (e.g., Brookfield DV-E Viscometer) with appropriate spindles.
Procedure:
-
The cosmetic ester sample is placed in a temperature-controlled water bath to maintain a constant temperature of 25°C.
-
The appropriate spindle is selected based on the expected viscosity of the sample.
-
The spindle is immersed into the sample to the marked level.
-
The viscometer is set to a specific speed (RPM) and allowed to rotate for a set period (e.g., 60 seconds) to obtain a stable reading.
-
The viscosity is recorded in centipoise (cps) or millipascal-seconds (mPa·s).
-
Multiple readings are taken and averaged to ensure accuracy.
Spreadability Test
Objective: To evaluate the extent to which a cosmetic ester spreads on a substrate, mimicking skin application.
Apparatus: A flat, non-porous substrate (e.g., glass plate or synthetic skin substrate), a micropipette, and a camera with image analysis software.
Procedure:
-
A standardized volume (e.g., 0.1 mL) of the cosmetic ester is dispensed onto the center of the substrate using a micropipette.
-
The spreading of the droplet is recorded at specific time intervals (e.g., 1, 5, and 10 minutes) using the camera.
-
The area of spread (in mm²) at each time point is measured using image analysis software.
-
The spreadability is reported as the area of spread over time.
Sensory Panel Evaluation
Objective: To assess and quantify the sensory characteristics of the cosmetic esters upon skin application.
Panelists: A panel of trained sensory assessors (typically 10-15 individuals) with experience in evaluating cosmetic products.
Procedure:
-
Sample Preparation: The cosmetic esters are presented to the panelists in standardized, coded containers.
-
Application: A controlled amount of each ester is applied to a designated area on the forearm of each panelist.
-
Evaluation: Panelists evaluate various sensory attributes at different time points (e.g., immediately after application, after 5 minutes, and after 20 minutes). The attributes include, but are not limited to:
-
Initial Feel: Greasiness, stickiness, slipperiness.
-
Rub-out: Ease of spreading, absorption speed.
-
Afterfeel: Residue, softness, silkiness.
-
-
Scoring: Each attribute is rated on a labeled magnitude scale (LMS) or a visual analog scale (VAS), typically from 0 (not perceptible) to 10 (very strong).
-
Data Analysis: The scores from all panelists are collected and statistically analyzed to determine the mean score for each attribute for each product.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comparative evaluation of cosmetic esters.
Cytotoxicity of Benzyl Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The development of novel cytotoxic agents with high efficacy against cancer cells and minimal toxicity towards normal tissues is a cornerstone of modern oncological research. Benzyl derivatives have emerged as a promising class of compounds, with numerous studies investigating their potential as anticancer agents. This guide provides a comparative analysis of the cytotoxicity of a series of glucopyranosyl-conjugated benzyl derivatives, supported by experimental data, to aid researchers in the field of drug discovery and development.
Comparative Cytotoxicity Data
The in vitro cytotoxicity of a series of synthesized glucopyranosyl-conjugated benzyl derivatives was evaluated against the human colorectal carcinoma cell line (HCT-116) and a normal human embryonic kidney cell line (293T). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, were determined to quantify the cytotoxic effects. The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, provides a measure of the compound's cancer-selective cytotoxicity.
| Compound | R Group | IC50 (µM) on HCT-116[1] | IC50 (µM) on 293T[1] | Selectivity Index (SI)[1] |
| 8b | H | 18.3 ± 2.1 | 35.6 ± 3.5 | 1.9 |
| 8c | 4-CH3 | 25.4 ± 2.8 | > 100 | > 3.9 |
| 8d | 4-OCH3 | 15.2 ± 1.5 | 85.3 ± 7.9 | 5.6 |
| 8e | 4-F | 22.8 ± 2.5 | 58.9 ± 5.1 | 2.6 |
| 8f | 4-Cl | 28.7 ± 3.1 | 65.4 ± 6.2 | 2.3 |
| 8g | 4-Br | 35.6 ± 3.9 | 78.2 ± 8.1 | 2.2 |
| 8h | 4-I | 41.2 ± 4.5 | 92.5 ± 9.8 | 2.2 |
| 8i | 3-OCH3 | 20.1 ± 2.2 | 60.8 ± 5.7 | 3.0 |
| 5-FU | - | 12.5 ± 1.3 | 20.4 ± 2.1 | 1.6 |
Data presented as mean ± standard deviation. 5-FU (5-Fluorouracil) was used as a positive control.
Experimental Protocols
Cell Culture and Cytotoxicity Assay (MTS Assay)
Cell Lines:
-
HCT-116: Human colorectal carcinoma cell line.
-
293T: Human embryonic kidney cell line (used as a model for normal cells).
Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells were maintained in a humidified incubator at 37°C with 5% CO2.
MTS Assay Protocol:
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
The following day, the cells were treated with various concentrations of the benzyl derivatives or the positive control (5-Fluorouracil).
-
After 48 hours of incubation, 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution was added to each well.
-
The plates were incubated for an additional 2 hours at 37°C.
-
The absorbance at 490 nm was measured using a microplate reader.
-
The percentage of cell viability was calculated relative to untreated control cells.
-
The IC50 values were determined from the dose-response curves.[1]
Mechanism of Action: Induction of Apoptosis
Further investigation into the mechanism of action of the lead compound, 8d , revealed that its antiproliferative activity is mediated through the induction of apoptosis, or programmed cell death.[1] This is a critical characteristic for an anticancer agent, as it leads to the controlled elimination of cancer cells.
Caption: Proposed mechanism of action for Compound 8d.
Structure-Activity Relationship and Selectivity
The data presented in the table suggests that substitutions on the benzyl ring influence the cytotoxicity and selectivity of these glucopyranosyl-conjugated benzyl derivatives. For instance, compound 8d , with a methoxy group at the para-position of the benzyl ring, exhibited the highest selectivity index (5.6) among the tested derivatives, indicating a greater cytotoxic effect on cancer cells compared to normal cells.[1] In contrast, the unsubstituted compound 8b showed lower selectivity (SI = 1.9).[1] This highlights the importance of the chemical structure in determining the therapeutic potential of these compounds. The increased selectivity of certain derivatives over the conventional chemotherapeutic agent 5-FU underscores the potential for developing more targeted and less toxic cancer therapies.[1]
References
A Comparative Guide to the Thermal Stability of Biodegradable Polyesters for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
The thermal stability of biodegradable polymers is a critical parameter in the development of drug delivery systems. It influences manufacturing processes, such as melt extrusion and injection molding, as well as the stability and release kinetics of the encapsulated therapeutic agent. This guide provides a comparative analysis of the thermal properties of three widely used biodegradable polyesters: Poly(lactic acid) (PLA), Poly(butylene succinate) (PBS), and Poly(ε-caprolactone) (PCL), serving as viable alternatives to specialized or novel polymers like a hypothetical poly(benzyl decanoate).
Comparative Thermal Analysis
The thermal behavior of PLA, PBS, and PCL was evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability and decomposition profile. DSC measures the heat flow to or from a sample as it is heated or cooled, providing information on thermal transitions such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).
The following table summarizes the key thermal properties of PLA, PBS, and PCL, compiled from various studies. These values are representative and can vary depending on the specific molecular weight, crystallinity, and purity of the polymer.
| Polymer | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Onset Decomposition Temperature (T-onset) (°C) | Temperature at Maximum Decomposition Rate (T-max) (°C) |
| Poly(lactic acid) (PLA) | 55 - 65[1][2] | 150 - 180[1][2] | ~300 - 330 | ~350 - 380 |
| Poly(butylene succinate) (PBS) | -30 to -45[2] | 110 - 120[2] | ~300 - 340 | ~380 - 410 |
| Poly(ε-caprolactone) (PCL) | -60[1] | 55 - 65[1][3] | ~350 - 380 | ~400 - 430 |
Key Observations:
-
Poly(ε-caprolactone) (PCL) exhibits the highest thermal stability, with the highest onset decomposition temperature. Its low melting point, however, may be a consideration for certain high-temperature processing applications.
-
Poly(lactic acid) (PLA) possesses a high melting temperature, making it suitable for applications requiring structural integrity at elevated temperatures. Its thermal stability is lower than that of PCL.
-
Poly(butylene succinate) (PBS) shows intermediate thermal stability and a melting point between that of PLA and PCL. Its low glass transition temperature gives it greater flexibility at room temperature compared to PLA.
Experimental Protocols
The following are generalized protocols for the thermal analysis of biodegradable polyesters. Specific parameters may need to be optimized based on the instrument and the specific polymer being analyzed.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer.
Apparatus: Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a clean TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: Place the crucible in the TGA furnace.
-
Experimental Conditions:
-
Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heating Rate: A linear heating rate of 10 °C/min is commonly used.
-
Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its complete decomposition (e.g., 600 °C).
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset decomposition temperature (T-onset) and the temperature of maximum decomposition rate (T-max) from the TGA and derivative thermogravimetric (DTG) curves, respectively.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm) of the polymer.
Apparatus: Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a DSC pan (e.g., aluminum) and seal it.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Experimental Conditions (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from a low temperature (e.g., -80 °C) to a temperature above its melting point at a rate of 10 °C/min. This scan erases the thermal history of the sample.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to the initial low temperature. This allows for the observation of the crystallization temperature (Tc).
-
Second Heating Scan: Heat the sample again at the same rate as the first scan. The glass transition temperature (Tg) and melting temperature (Tm) are determined from this scan to ensure they are characteristic of the material itself, independent of its previous thermal history.
-
-
Data Analysis: Analyze the DSC thermogram to identify the step change corresponding to Tg and the endothermic peak corresponding to Tm. The exothermic peak during cooling corresponds to Tc.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for assessing the in vitro drug release from a biodegradable polymer matrix, a crucial experiment in the development of drug delivery systems.
References
Safety Operating Guide
Proper Disposal of Benzyl Decanoate: A Guide for Laboratory Professionals
The proper disposal of benzyl decanoate, a fragrance and flavor agent, is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides step-by-step procedures for its disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines, in conjunction with institutional and local regulations, is paramount.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.
Spill Management
In the event of a this compound spill, the following steps should be taken:
-
Containment: Prevent the spill from spreading by using an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent.
-
Collection: Carefully collect the absorbed material and place it into a clearly labeled, appropriate container for chemical waste disposal.
-
Decontamination: Clean the affected area thoroughly with a suitable solvent, followed by soap and water.
-
Ventilation: Ensure the area is well-ventilated to allow any residual vapors to dissipate.
Step-by-Step Disposal Procedure
This compound should be disposed of as chemical waste. Do not discharge it into drains or the environment.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials from spills, in a designated and properly labeled waste container.
-
The container should be made of a material compatible with this compound and be securely sealed.
-
-
Labeling:
-
Clearly label the waste container with "Waste this compound" and any other identifiers required by your institution's waste management program. Include the chemical formula (C₁₇H₂₆O₂) and any known hazard information.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials, such as strong oxidizing agents.
-
-
Disposal:
-
Arrange for the disposal of the waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
-
Provide the waste disposal service with a completed waste manifest form, accurately describing the contents of the container.
-
Quantitative Data and Physical Properties
The following table summarizes key quantitative data and physical properties of this compound relevant to its handling and disposal.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₆O₂ | [1] |
| Molecular Weight | 262.4 g/mol | [1] |
| Appearance | Colorless oily liquid or white solid | [2][3] |
| Melting Point | 76.00 °C @ 760.00 mm Hg | [2] |
| Boiling Point | 400.00 °C @ 760.00 mm Hg | [2] |
| Flash Point | 229.00 °F (109.44 °C) | [2] |
| Solubility in Water | 0.1487 mg/L @ 25 °C (estimated) | [2] |
| Solubility in Alcohol | Soluble | [2] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols, as well as local, state, and federal regulations, before handling or disposing of any chemical waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Benzyl Decanoate
For Immediate Reference: Key Safety and Handling Information for Benzyl Decanoate
This guide provides essential safety protocols and logistical plans for the handling and disposal of this compound in a laboratory setting. Designed for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance to ensure the safe and compliant use of this compound.
Personal Protective Equipment (PPE) and Engineering Controls
Proper protection is paramount when handling this compound. The following table summarizes the required personal protective equipment and essential engineering controls.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). Ensure gloves are inspected before use. | To prevent skin contact, which may cause irritation. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[1][2][3] | To protect eyes from splashes or aerosols. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | To minimize the risk of accidental skin exposure.[1][2] |
| Respiratory Protection | Not typically required under normal laboratory conditions with adequate ventilation. Use a NIOSH-approved respirator with an organic vapor cartridge if working in a poorly ventilated area or if aerosols are generated.[1][2] | To prevent inhalation of vapors or mists. |
| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood.[1][4] An eyewash station and safety shower should be readily accessible.[1][4] | To minimize inhalation exposure and provide immediate decontamination facilities in case of an emergency. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational procedure is critical for minimizing risks associated with this compound.
1. Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary materials and equipment before starting work.
-
Don the appropriate personal protective equipment as outlined in the table above.
2. Handling:
-
Dispense this compound carefully, avoiding splashing or the creation of aerosols.
-
Avoid contact with skin, eyes, and clothing.[1]
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
-
Keep containers tightly sealed and clearly labeled.
Emergency Procedures
1. Spill Response:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as sand, diatomite, or universal binders.[5]
-
Collect the absorbed material into a suitable container for disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Prevent the spill from entering drains or waterways.
-
2. First Aid:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[4]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[4]
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental harm.
-
Waste Collection:
-
Collect all this compound waste, including contaminated materials like gloves and absorbent pads, in a clearly labeled, sealed, and compatible waste container.
-
Do not mix with other waste streams unless compatible.
-
-
Disposal Method:
Visual Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
